Estreptomicina CEPA
Description
Historical Context of the Discovery and Early Research of Aminoglycosides
The discovery of aminoglycosides, a class of antibiotics, marked a pivotal moment in the history of medicine. This era of discovery was born out of a systematic search for antimicrobial agents from soil microorganisms. In 1943, Albert Schatz, in the laboratory of Selman Waksman at the New Jersey Agricultural Experimental Station, isolated a strain of Streptomyces griseus from heavily manured field soil. wikipedia.org This discovery was the culmination of Waksman's systematic studies on the antibiotic production of soil actinomycetes. wikipedia.org
Streptomycin (B1217042), the compound produced by this bacterium, was the first aminoglycoside antibiotic to be identified and proved to be a landmark achievement. wikipedia.orgnih.gov It was the first effective treatment against tuberculosis, a disease that was a major cause of death at the time. wikipedia.orgtaylorandfrancis.com The discovery of streptomycin earned Selman Waksman the Nobel Prize in Physiology or Medicine in 1952, although the significant contributions of his co-inventor, Albert Schatz, are also widely recognized today. wikipedia.org This breakthrough spurred further research into soil microorganisms, leading to the discovery of a wide array of other important antibiotics.
The Role of Streptomycin in Initial Antimicrobial Research Paradigms
The discovery of streptomycin fundamentally shifted the paradigm of antimicrobial research. wikipedia.orgtaylorandfrancis.com As the first broad-spectrum antibiotic effective against Gram-negative bacteria and the first to show activity against Mycobacterium tuberculosis, it opened up new therapeutic possibilities. wikipedia.orgtaylorandfrancis.com The success of streptomycin solidified the approach of systematically screening soil microorganisms for novel bioactive compounds, a strategy that dominated antibiotic discovery for decades. wikipedia.orgnih.gov
Furthermore, the emergence of streptomycin-resistant strains of bacteria in clinical settings provided an early and crucial lesson in the challenges of antimicrobial therapy. This led to the pioneering of combination therapy, where streptomycin was used in conjunction with other drugs like para-aminosalicylic acid (PAS) to enhance efficacy and combat the development of resistance. taylorandfrancis.com This principle remains a cornerstone of infectious disease treatment today. The study of streptomycin's mode of action and the mechanisms of resistance to it also laid the groundwork for future research into antibiotic mechanisms and microbial genetics.
Significance of Strain-Specific Research: Focus on Streptomicina CEPA
While "Estreptomicina CEPA" is not a formal designation, the concept of focusing on specific strains is of paramount importance in microbiology and biotechnology. Different strains of the same bacterial species, such as Streptomyces griseus, can exhibit significant variations in their genetic makeup and, consequently, their metabolic capabilities. dntb.gov.uamdpi.com These differences can manifest in the type and quantity of secondary metabolites they produce, including antibiotics. dntb.gov.uamdpi.com
The taxonomic history of S. griseus and its related strains has been complex, with initial classifications later refined through modern genetic techniques like 16S rRNA gene sequencing. wikipedia.org Research has shown that even phylogenetically similar strains of S. griseus originating from different geographical locations can have distinct secondary metabolite profiles. dntb.gov.uamdpi.comnih.gov For instance, a comparative study of a Streptomyces isolate from Easter Island and the type strain Streptomyces griseus subsp. griseus DSM 40236T from Russian soil, which have identical 16S rRNA gene sequences, revealed differences in pigmentation and the production of accessory secondary metabolites. dntb.gov.uamdpi.comnih.gov
This strain-specific diversity is a valuable resource for drug discovery, as it presents the opportunity to find novel compounds or strains with enhanced production capabilities. dntb.gov.uamdpi.com Therefore, the academic investigation of individual strains is crucial for a comprehensive understanding of a species' full biosynthetic potential.
Panorama General of the Main Academic Research Trajectories for this compound
Given that "this compound" refers to the concept of a streptomycin-producing strain, the main academic research trajectories have revolved around understanding and manipulating these strains for various purposes. Key areas of investigation include:
Genomic and Phylogenetic Analysis: A significant amount of research has focused on sequencing the genomes of various S. griseus strains, such as IFO 13350 and XylebKG-1. nih.govasm.org These genomic studies have revealed a high GC content (around 72.2%) and have helped to clarify the complex taxonomy of the species. wikipedia.org Comparative genomics between different strains has shed light on the genetic basis for their diverse metabolic capabilities and their adaptation to different environments. asm.orgfrontiersin.org
Biosynthesis of Streptomycin and Other Secondary Metabolites: A major research focus has been on elucidating the complex biosynthetic pathway of streptomycin. nih.gov Studies have identified and characterized the gene clusters responsible for its production. nih.govoup.com Research has also explored how the production of streptomycin and other secondary metabolites is regulated, including the role of signaling molecules like A-factor. imrpress.com The discovery that different strains can produce a variety of other bioactive compounds has led to broader screening efforts. wikipedia.orgdntb.gov.ua
Strain Improvement and Industrial Production: From an industrial perspective, a key research trajectory has been the improvement of streptomycin-producing strains to increase yields. This has involved mutagenesis programs and the study of factors influencing antibiotic production. microbiologyresearch.orgnih.gov For example, research on S. griseus strain 52-1 investigated how different hyphal fractions affect streptomycin production. nih.gov
Ecological and Environmental Studies: Researchers have isolated S. griseus strains from diverse environments, including soil, deep-sea sediments, and even associated with insects. wikipedia.orgasm.org These studies aim to understand the ecological roles of these bacteria and how their environment influences their evolution and secondary metabolite production. wikipedia.org The distribution of streptomycin biosynthesis and resistance genes in different soil environments has also been a subject of investigation. oup.com
Structure
2D Structure
Properties
Molecular Formula |
C42H84N14O36S3 |
|---|---|
Molecular Weight |
1457.4 g/mol |
IUPAC Name |
[2-[2-[2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate |
InChI |
InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4) |
InChI Key |
QTENRWWVYAAPBI-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |
Synonyms |
Estreptomicina CEPA Estreptomicina Clariana Estreptomicina Normon Strepto Fatol Strepto Hefa Strepto-Fatol Strepto-Hefa Streptomycin Streptomycin Grünenthal Streptomycin Sulfate Streptomycin Sulfate (2:3) Salt Streptomycin Sulphate Streptomycine Panpharma |
Origin of Product |
United States |
Mecanismos Moleculares De Acción De Estreptomicina Cepa
Ribosomal Target Binding and Inhibition of Protein Synthesis
The principal mechanism of streptomycin's action is its high-affinity binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. patsnap.comwikipedia.orgfirsthope.co.intestbook.comwebmd.com This interaction ultimately halts protein synthesis, leading to bacterial cell death. patsnap.comwikipedia.orgfirsthope.co.in
Interaction with Ribosomal RNA (rRNA) Subunits (e.g., 16S rRNA)
Streptomycin (B1217042) specifically targets the 30S ribosomal subunit, the smaller of the two subunits that constitute the prokaryotic ribosome. patsnap.comwikipedia.orgnih.gov Its binding site is located within the 16S ribosomal RNA (rRNA), a critical component of the 30S subunit. patsnap.comdrugbank.comnih.govasm.orgnih.gov Research has shown that streptomycin interacts with several regions of the 16S rRNA, including helices h1, h18, h27, and h44. nih.govasm.org It also makes contact with the G530 loop of the 16S rRNA. researchgate.net This binding occurs in the decoding region of the 16S rRNA, the area responsible for ensuring the correct pairing between the mRNA codon and the transfer RNA (tRNA) anticodon. nih.gov
Specific Binding Sites and Conformational Changes in Ribosomes
The binding of streptomycin to the 16S rRNA and the ribosomal protein S12 induces significant conformational changes in the ribosome. nih.govasm.orgresearchgate.net X-ray crystallography studies have revealed that streptomycin binding distorts the decoding site by shifting the 16S rRNA helix 44 laterally. nih.gov This pre-organizes the decoding site into a unique conformation that has not been observed in the absence of the antibiotic. nih.gov This distortion also impacts the interaction between helices 44 and 45 of the 16S rRNA. drugbank.comasm.org Unlike some other aminoglycosides, streptomycin does not cause the flipping out of the crucial bases A1492 and A1493 from helix 44. nih.govoup.com Instead, it acts as a wedge, directly affecting the domain closure mechanism of the ribosome. oup.com
| Molecular Component | Interaction Site | Consequence of Binding |
|---|---|---|
| 16S rRNA | Helices h1, h18, h27, h44, G530 loop. nih.govasm.orgresearchgate.net | Distortion of the decoding site, altered interaction between h44 and h45. drugbank.comnih.govasm.org |
| Ribosomal Protein S12 | Contributes to the streptomycin binding pocket. asm.orgresearchgate.net | Induces conformational changes in the ribosome. nih.govasm.org |
Impact on Codon-Anticodon Recognition and Translational Fidelity
The conformational changes induced by streptomycin have a profound impact on the accuracy of protein synthesis. nih.gov By altering the geometry of the decoding A-site, streptomycin disrupts the crucial process of codon-anticodon recognition. researchgate.net This leads to a loss of ribosomal selectivity, causing the ribosome to misread the mRNA template. patsnap.comnih.gov Consequently, incorrect amino acids are incorporated into the growing polypeptide chain, resulting in the synthesis of nonfunctional or even toxic proteins. patsnap.commdpi.com
This misreading is a key aspect of streptomycin's bactericidal activity. annualreviews.org The accumulation of aberrant proteins can disrupt various cellular functions and compromise the integrity of the cell membrane. drugbank.comresearchgate.net Streptomycin achieves this by reducing the rate of GTPase activation for correct (cognate) codons and increasing it for incorrect (near-cognate) codons, effectively eliminating the ribosome's ability to discriminate between them. nih.gov This interference with translational fidelity ultimately leads to cell death. wikipedia.orgresearchgate.net
Non-Ribosomal Molecular Targets and Secondary Mechanisms (in research literature)
While the primary target of streptomycin is the ribosome, some research suggests the existence of secondary mechanisms that contribute to its antibacterial effect. One area of investigation involves the potential for streptomycin to interact with other cellular components. For instance, it has been noted that the accumulation of mistranslated proteins, a direct consequence of ribosomal disruption, can lead to membrane damage. drugbank.comresearchgate.net These aberrant proteins may integrate into the cell membrane, increasing its permeability. drugbank.comresearchgate.net
Furthermore, some studies have explored the interaction of streptomycin with other molecules. For example, in the context of leishmaniasis research, molecular docking studies have investigated streptomycin's binding to targets other than the ribosome, such as the GP63 protein on the surface of Leishmania. scirp.org However, within its established antibacterial role, the overwhelming body of evidence points to the ribosome as the definitive molecular target.
Cellular Uptake and Accumulation Mechanisms in Prokaryotic Systems
For streptomycin to exert its effect, it must first enter the bacterial cell. The uptake and accumulation of streptomycin in prokaryotes is a multi-phase process. drugbank.com
The initial step involves an ionic binding phase, where the positively charged streptomycin molecule electrostatically interacts with negatively charged components of the bacterial cell envelope, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. drugbank.combiointerfaceresearch.com This interaction displaces divalent cations, leading to increased permeability of the outer membrane and allowing the initial entry of the antibiotic. drugbank.com
Following this initial binding, there are two energy-dependent phases of uptake. drugbank.com The first energy-dependent phase relies on the cell's proton-motive force to transport a limited amount of streptomycin across the cytoplasmic membrane to its ribosomal target. drugbank.com The subsequent binding to the ribosome and the resulting protein mistranslation lead to further disruption of the cytoplasmic membrane. drugbank.com
Mecanismos De Resistencia Antimicrobiana a Estreptomicina Cepa
Modificación Enzimática de Estreptomicina CEPA
El mecanismo más prevalente de resistencia a la estreptomicina implica la inactivación del antibiótico por enzimas modificadoras de aminoglucósidos (AMEs, por sus siglas en inglés). rcsb.orgnih.gov Estas enzimas alteran químicamente la molécula de estreptomicina, impidiendo su unión al ribosoma bacteriano y, por lo tanto, anulando su efecto inhibitorio sobre la síntesis de proteínas. patsnap.comresearchgate.net
Las AMEs se clasifican en tres familias principales según la modificación química que catalizan:
Aminoglucósido Acetiltransferasas (AACs): Estas enzimas transfieren un grupo acetilo desde el acetil-Coenzima A a un grupo amino del aminoglucósido. mdpi.com
Aminoglucósido Fosfotransferasas (APHs): Estas enzimas transfieren un grupo fosfato desde el ATP a un grupo hidroxilo del antibiótico. rcsb.orgmdpi.com La fosforilación introduce una carga negativa en la molécula, lo que reduce su afinidad por el ribosoma. rcsb.org
Aminoglucósido Nucleotidiltransferasas (ANTs): También conocidas como adenililtransferasas, estas enzimas transfieren un grupo adenilo desde el ATP a un grupo hidroxilo del aminoglucósido. mdpi.comresearchgate.net
En el caso específico de la estreptomicina, las fosfotransferasas y las nucleotidiltransferasas son las AMEs más relevantes. rcsb.orgmdpi.com Por ejemplo, las enzimas ANT(3") y ANT(6) pueden inactivar la estreptomicina. mdpi.com
La producción de AMEs está codificada por genes específicos que a menudo se encuentran en elementos genéticos móviles como plásmidos, transposones e integrones. mdpi.comcellmolbiol.orgnih.gov Esta localización facilita su rápida diseminación entre diferentes cepas y especies bacterianas. csic.es
Algunos de los genes clave asociados con la resistencia a la estreptomicina mediada por AMEs incluyen:
genes aph: Codifican para las aminoglucósido fosfotransferasas. Un ejemplo es el gen aph(6)-Id (también conocido como strB), que codifica una enzima que fosforila la estreptomicina en la posición 6 del anillo de estreptidina. cellmolbiol.org
genes ant (o aad): Codifican para las aminoglucósido nucleotidiltransferasas. El gen aadA codifica una enzima que confiere resistencia tanto a la estreptomicina como a la espectinomicina. researchgate.netresearchgate.net Los genes strA y strB, a menudo encontrados juntos, codifican para una fosfotransferasa y una nucleotidiltransferasa, respectivamente, y su coexpresión confiere altos niveles de resistencia a la estreptomicina. cellmolbiol.orgapsnet.org
genes aac: Aunque menos comunes para la resistencia a la estreptomicina en comparación con otros aminoglucósidos, algunos genes aac pueden estar presentes en elementos genéticos que también portan genes de resistencia a la estreptomicina. researchgate.net
La siguiente tabla resume los genes, las enzimas que codifican y sus funciones:
| Gen | Enzima Codificada | Función |
| aph(6)-Id (strB) | Aminoglucósido 6-fosfotransferasa | Fosforila la estreptomicina, inactivándola. cellmolbiol.org |
| ant(3") | Aminoglucósido 3"-nucleotidiltransferasa | Adenila la estreptomicina, inactivándola. mdpi.com |
| ant(6) | Aminoglucósido 6-nucleotidiltransferasa | Adenila la estreptomicina, inactivándola. mdpi.com |
| strA | Aminoglucósido 3"-fosfotransferasa | Fosforila la estreptomicina. cellmolbiol.org |
| aadA | Aminoglucósido adenililtransferasa | Adenila la estreptomicina y la espectinomicina. researchgate.net |
La inactivación de la estreptomicina por AMEs es un proceso enzimático específico. Por ejemplo, la enzima ANT(6) cataliza la transferencia de un grupo adenilo del ATP al grupo 6-hidroxilo del anillo de estreptidina de la estreptomicina. csic.esnih.gov Esta modificación estérica y la adición de una carga impiden que la molécula de estreptomicina modificada se una a su sitio diana (B7908659) en el ARN ribosomal 16S. patsnap.comresearchgate.net
Estudios de clonación y expresión han permitido caracterizar la función de estas enzimas. Por ejemplo, la clonación del gen ant(6)FMS-007 en Escherichia coli demostró que media específicamente la resistencia a la estreptomicina. nih.gov La inactivación se puede confirmar mediante espectrometría de masas, que detecta la formación del producto estreptomicina-AMP. nih.gov
Modificación del Sitio de Unión Ribosomal
Otra estrategia fundamental de resistencia a la estreptomicina es la alteración del sitio de unión del fármaco en el ribosoma bacteriano. rcsb.orgnews-medical.net La estreptomicina ejerce su efecto bactericida al unirse a la subunidad ribosomal 30S, específicamente al ARN ribosomal 16S (ARNr 16S) y a la proteína ribosomal S12, interfiriendo con la síntesis de proteínas. patsnap.comtechnologynetworks.com Las mutaciones en los genes que codifican estos componentes pueden reducir la afinidad de unión de la estreptomicina, confiriendo resistencia. patsnap.comnews-medical.net
El gen rrs codifica el ARNr 16S, un componente crucial del sitio de decodificación del ribosoma. tuberktoraks.orgnih.gov Las mutaciones en este gen pueden conferir resistencia a la estreptomicina, aunque son menos frecuentes que las mutaciones en rpsL. tuberktoraks.orgbrieflands.com Esto se debe en parte a que la mayoría de las bacterias tienen múltiples copias del operón rrn (que contiene el gen rrs), lo que dificulta la selección de mutaciones de resistencia. asm.org
Las mutaciones más comunes en el gen rrs asociadas con la resistencia a la estreptomicina se localizan en regiones altamente conservadas, como el asa 530 y la región 912. brieflands.comasm.orgoup.com Por ejemplo, se han identificado mutaciones como C526T en el gen rrs que confieren resistencia a la estreptomicina. brieflands.com Estas alteraciones en la secuencia de nucleótidos del ARNr 16S modifican la estructura tridimensional del sitio de unión de la estreptomicina, disminuyendo la afinidad del fármaco por el ribosoma. mcmaster.caasm.org
La causa más frecuente de resistencia a la estreptomicina de alto nivel adquirida cromosómicamente son las mutaciones puntuales en el gen rpsL. tuberktoraks.orgasm.orgnih.gov Este gen codifica la proteína ribosomal S12, que juega un papel fundamental en el mantenimiento de la fidelidad de la traducción y es un componente directo del sitio de unión de la estreptomicina. nih.govplos.orgmdpi.com
Las mutaciones en rpsL alteran la estructura de la proteína S12, lo que a su vez afecta la estructura de orden superior del ARNr 16S. mcmaster.ca Esto interrumpe las interacciones entre el ARNr 16S y la estreptomicina, impidiendo la unión del antibiótico. mcmaster.caplos.org
Las mutaciones más comunes en el gen rpsL ocurren en los codones 43 y 88. tuberktoraks.orgnih.gov
Codón 43: La sustitución de lisina por arginina (K43R) es la mutación más frecuentemente observada y confiere un alto nivel de resistencia. apsnet.orgtuberktoraks.orgnih.gov
Codón 88: Las mutaciones en este codón también se han identificado, aunque con menor frecuencia. tuberktoraks.orgnih.gov
La siguiente tabla interactiva muestra ejemplos de mutaciones en rpsL y su efecto:
| Gen | Codón | Cambio de Aminoácido | Nivel de Resistencia |
| rpsL | 43 | Lisina -> Arginina (K43R) | Alto apsnet.orgtuberktoraks.org |
| rpsL | 88 | Lisina -> Gln/Arg/Thr | Variable brieflands.com |
Es importante destacar que algunas mutaciones en rpsL no solo confieren resistencia, sino que también pueden llevar a una dependencia de la estreptomicina, donde la bacteria requiere la presencia del antibiótico para crecer. nih.govplos.org
Tabla de Compuestos Mencionados
| Nombre del Compuesto |
| Acetil-Coenzima A |
| Adenosín trifosfato (ATP) |
| Amikacina |
| Espectinomicina |
| Estreptomicina |
| Estreptomicina-AMP |
| Gentamicina |
| Kanamicina |
| Neomicina |
| Paromomicina |
| Tobramicina |
Methylation of Ribosomal RNA (e.g., 16S rRNA methyltransferases)
One of the key mechanisms of bacterial resistance to streptomycin (B1217042) involves the modification of its target site, the ribosome. Specifically, the methylation of ribosomal RNA (rRNA) by enzymes known as methyltransferases can prevent the antibiotic from binding effectively, thereby rendering it inactive.
A significant enzyme in this process is the 16S rRNA methyltransferase encoded by the rsmG gene (also known as gidB). nih.govscielo.org.co This S-adenosylmethionine (SAM)-dependent enzyme is responsible for the methylation of a guanosine (B1672433) residue at a specific position in the 16S rRNA, creating 7-methylguanosine (B147621) (m7G). nih.govscielo.org.co In Escherichia coli, this modification occurs at position G527, located in the highly conserved 530 loop of the 16S rRNA, which is a critical part of the ribosomal decoding center and a primary target for streptomycin binding. scielo.org.co
Research has demonstrated that mutations leading to the inactivation or loss of the rsmG gene result in the absence of this m7G modification. nih.govasm.org This lack of methylation confers a low-level resistance to streptomycin in various bacteria, including Streptomyces coelicolor and Mycobacterium tuberculosis. nih.govnih.gov The loss of the m7G modification is believed to be the direct molecular basis for this resistance phenotype. nih.gov For instance, studies in S. coelicolor have unambiguously shown that deleting the rsmG gene leads to the absence of the m7G modification in the 16S rRNA and subsequent resistance to streptomycin. nih.govasm.org
While the absence of methylation at this specific site confers resistance, it is important to note that methylation at other rRNA sites is a common resistance strategy against different antibiotics. msu.ruoup.comnih.gov For example, methylation of the 23S rRNA can confer resistance to macrolides and other antibiotic classes. msu.ruoup.com However, for streptomycin, it is the lack of a specific methylation by the RsmG enzyme that is a documented resistance mechanism. scielo.org.coasm.org
| Enzyme | Gene | Function | Effect of Inactivation on Streptomycin Resistance | Organism Example |
| 16S rRNA Methyltransferase | rsmG (gidB) | Methylates a guanosine residue (e.g., G527 in E. coli) in the 16S rRNA to form 7-methylguanosine (m7G). nih.govscielo.org.co | Loss of methylation at this site confers low-level resistance. nih.govscielo.org.co | Streptomyces coelicolor, Mycobacterium tuberculosis nih.govnih.gov |
Structural Consequences of Ribosomal Modifications in the Union of Streptomycin CEPA
The binding of streptomycin to the ribosome induces significant conformational changes that disrupt the normal process of protein synthesis, leading to misreading of the genetic code. nih.govmdpi.com The antibiotic fits into a specific pocket on the small (30S) ribosomal subunit, making contact with the phosphate (B84403) backbone of several helices of the 16S rRNA, including helices 18, 27, and 44, as well as with the ribosomal protein S12. nih.govnih.gov
Similarly, mutations that cause base substitutions at other highly conserved residues within the streptomycin-binding site can also confer resistance. nih.gov X-ray crystallography studies of resistant mutants have shown that these substitutions can lead to novel hydrogen-bonding or base-stacking interactions that rearrange the local rRNA structure. nih.gov For example, a C-to-A substitution at position 912 in Thermus thermophilus alters the streptomycin binding site, potentially affecting its interaction with a lysine (B10760008) residue in protein S12. nih.gov These structural shifts, while localized, are enough to disrupt the precise fit required for the antibiotic's activity. nih.gov
Streptomycin binding itself causes a distortion of the decoding site, particularly affecting bases A1492 and A1493, which are crucial for codon recognition. nih.gov It destabilizes the binding of the correct (cognate) aminoacyl-tRNA while paradoxically stabilizing the binding of incorrect (near-cognate) ones, which is the structural basis for its misreading effect. nih.gov Ribosomal modifications that confer resistance effectively prevent or lessen this drug-induced distortion, allowing protein synthesis to proceed more accurately in the presence of the antibiotic. technologynetworks.com
Systems of Efflux Pumps
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic compounds, including antibiotics, from the cell's interior. frontiersin.orgnih.gov This mechanism lowers the intracellular concentration of the drug, preventing it from reaching its target. The overexpression of genes encoding these pumps is a common strategy for developing multidrug resistance (MDR). oup.comnih.gov
Characterization of Efflux Transporters that Confer Resistance to Streptomycin CEPA
Several specific efflux pumps have been identified and characterized for their role in conferring resistance to streptomycin. These transporters often belong to different superfamilies, such as the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS).
In Mycobacterium, the efflux pump Rv1258c (also known as Tap) has been shown to cause resistance to streptomycin, among other drugs. frontiersin.org Point mutations identified in clinical isolates of M. tuberculosis within the rv1258c gene were demonstrated to confer clinically relevant resistance levels. frontiersin.org Another mycobacterial transporter, P55 (encoded by the Rv1410c gene in M. tuberculosis), was characterized as a multidrug efflux pump that confers resistance to both tetracycline (B611298) and aminoglycosides, including streptomycin and gentamicin. nih.gov The resistance conferred by P55 can be reversed by pump inhibitors like verapamil (B1683045) and reserpine, confirming its function as an active transporter. nih.gov
In Gram-positive bacteria like Enterococcus faecalis, the EfrAB efflux pump, a heterodimeric ABC transporter, has been shown to confer resistance to streptomycin, gentamicin, and chloramphenicol. frontiersin.orgmdpi.com In Gram-negative bacteria, while many efflux systems contribute to intrinsic resistance, specific pumps have also been linked to streptomycin. For example, studies in Vibrio parahaemolyticus have revealed that efflux transporters play a key role in streptomycin resistance. nih.gov
The following table summarizes some of the efflux pumps implicated in streptomycin resistance:
| Efflux Pump | Gene(s) | Organism | Family | Other Substrates |
| Tap | rv1258c | Mycobacterium tuberculosis | MFS | Pyrazinamide, Isoniazid frontiersin.org |
| P55 | Rv1410c | Mycobacterium tuberculosis, M. bovis | MFS | Tetracycline, Gentamicin nih.gov |
| EfrAB | efrA, efrB | Enterococcus faecalis | ABC | Gentamicin, Chloramphenicol frontiersin.orgmdpi.com |
| DrrAB | drrA, drrB | Mycobacterium smegmatis (expressed from Streptomyces peucetius genes) | ABC | Tetracycline, Erythromycin, Ethambutol, Norfloxacin oup.com |
Regulation and Genetic Determinants of the Expression of Efflux Pumps
The expression of efflux pump genes is tightly controlled, often by local transcriptional regulators. asm.orgnih.gov A common regulatory mechanism involves repressors from the TetR family. In Streptomyces coelicolor, several sets of genes encoding a TetR family transcriptional regulator (TFR) and an adjacent ABC transporter have been identified. asm.orgnih.gov The TFR typically binds to an operator sequence in the promoter region, repressing the expression of the efflux pump genes. asm.org When the TFR binds to a specific ligand (often the substrate of the pump or a related molecule), it undergoes a conformational change and releases the DNA, allowing for the transcription and synthesis of the pump. asm.org Inactivation of these repressors can lead to overexpression of the pumps and increased antibiotic resistance. asm.orgnih.gov
In addition to dedicated regulators, mutations within the efflux pump genes themselves can be a significant determinant of resistance. As seen with the Rv1258c (Tap) pump in M. tuberculosis, specific point mutations (e.g., V219A, S292L) can lead to a drug-resistant phenotype without necessarily increasing the amount of pump protein produced. frontiersin.org This suggests that such mutations may enhance the transport efficiency or substrate specificity of the pump.
Genomic amplifications are another genetic mechanism that can lead to increased efflux activity. biorxiv.org Instead of a single mutation, a region of the chromosome containing one or more efflux pump genes can be duplicated. This gene dosage effect leads to a significant overproduction of the transporter proteins, resulting in high levels of resistance. biorxiv.org This has been observed as a pathway to resistance against dual-targeting antibiotics and can contribute to cross-resistance against other drugs like streptomycin. biorxiv.org
Reduced Permeability of the Outer Membrane and Captation
In Gram-negative bacteria, the outer membrane serves as a formidable permeability barrier, restricting the entry of many molecules, including antibiotics. ubc.capnas.org Altering this barrier to reduce the uptake (captation) of streptomycin is another effective resistance strategy.
Mechanisms that Alter the Porosity of the Membrane to Streptomycin CEPA
The uptake of aminoglycosides like streptomycin across the outer membrane is a complex process. It is thought to involve an initial interaction with negatively charged lipopolysaccharide (LPS) molecules, which displaces divalent cations like Mg2+ that normally stabilize the membrane structure. nih.govasm.org This disruption increases membrane permeability, allowing the antibiotic to cross into the periplasmic space. nih.govnih.gov
Bacteria can evolve mechanisms to counteract this process. In Pseudomonas aeruginosa, resistance to streptomycin has been linked to the induction of a major outer membrane protein known as H1. nih.govasm.orgnih.gov Growth under conditions of magnesium deficiency or the presence of specific mutations can lead to the overproduction of protein H1. asm.org This alteration in the outer membrane protein profile is associated with altered kinetics of streptomycin uptake and decreased susceptibility to the antibiotic. nih.govasm.org The proposed mechanism is that protein H1 stabilizes the outer membrane, making it less susceptible to the permeabilizing effects of streptomycin and reducing its entry. asm.org
Role of Lipopolysaccharides (LPS) and Outer Membrane Proteins in Exclusion
The outer membrane of Gram-negative bacteria presents a formidable barrier, significantly limiting the entry of antimicrobial agents, including the aminoglycoside antibiotic streptomycin. This intrinsic resistance is largely mediated by the unique architecture of the outer membrane, which is composed of an asymmetric bilayer with phospholipids (B1166683) in the inner leaflet and lipopolysaccharides (LPS) in the outer leaflet. wakopyrostar.comnih.gov This structure creates a hydrophilic surface that effectively prevents the passage of hydrophobic molecules and a tightly packed, negatively charged barrier that restricts the influx of many compounds. wakopyrostar.comnih.govharvard.edu The exclusion of streptomycin is a complex process involving both the LPS layer and the functions of various outer membrane proteins (OMPs).
Lipopolysaccharide-Mediated Resistance
LPS is a complex glycolipid essential for the structural integrity and barrier function of the Gram-negative outer membrane. psu.eduocl-journal.org It consists of three main domains: the lipid A moiety, a core oligosaccharide, and the O-antigen polysaccharide chain. psu.edufrontiersin.org Each of these components contributes to the barrier function that can limit streptomycin's access to its intracellular target, the ribosome.
The primary role of LPS in resistance is to form a physical permeability barrier. nih.govasm.org The dense packing of LPS molecules, stabilized by divalent cations like Magnesium (Mg²⁺) that bridge the negatively charged phosphate groups on adjacent LPS molecules, creates a surface with low fluidity that is impermeable to many toxic compounds. harvard.edunih.gov Any disruption in the transport of LPS to the outer membrane or its assembly can increase membrane permeability and render the bacteria more susceptible to antibiotics. harvard.edu
Key modifications include:
Lipid A Alterations : Changes to the lipid A portion, such as the addition of positively charged groups like 4-amino-4-deoxy-L-arabinose (Ara4N) or phosphoethanolamine (PEtN), can neutralize the negative charge of the phosphate groups. psu.eduocl-journal.org This charge alteration reduces the electrostatic attraction for positively charged antibiotics, thus increasing resistance. wakopyrostar.comocl-journal.org
Core Oligosaccharide Truncation : The integrity of the core oligosaccharide is crucial for maintaining the stability of the outer membrane and the proper function of porins. asm.org Studies in Escherichia coli have shown that truncations in the core region, particularly the loss of heptose residues, lead to increased outer membrane permeability and heightened susceptibility to various antibiotics. asm.org
O-Antigen Modification : The O-antigen is the outermost portion of the LPS molecule. Variations in its length and composition can protect the bacterium from complement-mediated killing and also contribute to the barrier against antibiotics. ocl-journal.orgnih.gov Bacteria with complete O-antigen chains (Smooth-type LPS) are generally more resistant than mutants lacking them (Rough-type LPS). ocl-journal.org
Table 1: LPS Modifications and Their Impact on Antibiotic Resistance
| LPS Component | Modification | Consequence on Bacterial Cell | Effect on Antibiotic Resistance |
|---|---|---|---|
| Lipid A | Addition of positively charged groups (e.g., PEtN, Ara4N) | Neutralizes the negative charge of the outer membrane. psu.eduocl-journal.org | Increases resistance to cationic antibiotics by reducing electrostatic attraction. wakopyrostar.comocl-journal.org |
| Core Oligosaccharide | Truncation (e.g., loss of heptose) | Increases outer membrane permeability and may influence the function of outer membrane porins. asm.org | Decreases resistance, making the bacterium more susceptible to various antibiotics. asm.org |
| O-Antigen | Presence of long O-antigen chains (Smooth LPS) | Provides a protective shield against complement and certain antimicrobials. ocl-journal.orgnih.gov | Contributes to the overall barrier function, increasing resistance compared to O-antigen deficient (Rough LPS) mutants. ocl-journal.org |
Role of Outer Membrane Proteins (OMPs)
While the LPS layer provides a general barrier, the influx of small, hydrophilic molecules like streptomycin into the periplasmic space is typically facilitated by channel-forming proteins known as porins. mdpi.com Consequently, alterations in the expression or structure of these OMPs are a significant mechanism for acquired resistance. mdpi.comasm.orgnih.gov
Gram-negative bacteria can reduce the uptake of streptomycin by:
Expression of More Restrictive Porins : Bacteria may switch to expressing porins with smaller channel sizes or different electrostatic properties that are less permissive to the passage of specific antibiotics. mdpi.com
Mutations in Porin Channels : Specific mutations within the porin proteins can alter the channel's structure, effectively blocking or slowing the diffusion of antibiotics.
Research in Pseudomonas aeruginosa has demonstrated that the induction of a specific outer membrane protein, H1, leads to a decreased susceptibility to aminoglycosides, including streptomycin and gentamicin. nih.govnih.gov The overproduction of protein H1 was associated with altered kinetics of drug uptake and killing. nih.govnih.govasm.org This suggests that specific OMPs can directly influence the exclusion or transport of streptomycin across the outer membrane. The initial interaction of aminoglycosides with the outer membrane, which is believed to displace Mg²⁺ ions and permeabilize the membrane, is a critical first step for their uptake. nih.govnih.gov The presence of excess protein H1 appears to interfere with this process. nih.govasm.org
Table 2: Outer Membrane Proteins and Their Role in Streptomycin Resistance
| Mechanism | Description | Example | Reference |
|---|---|---|---|
| Porin Downregulation | Reduction in the quantity of porin channels expressed in the outer membrane. | A general mechanism in Gram-negative bacteria to reduce permeability. | mdpi.com |
| Porin Mutation | Genetic mutations leading to structural changes in porin channels that restrict antibiotic passage. | Alterations can affect channel size or charge, hindering antibiotic diffusion. | mdpi.com |
| Overproduction of Specific OMPs | Increased expression of certain non-porin OMPs that interfere with antibiotic uptake. | Induction of outer membrane protein H1 in Pseudomonas aeruginosa decreases susceptibility to streptomycin. | nih.govnih.gov |
Biosíntesis Y Rutas Metabólicas De Estreptomicina Cepa
Genetic Organization of the Streptomycin (B1217042) CEPA Biosynthetic Gene Cluster
The genetic blueprint for streptomycin production is located in a contiguous set of genes known as the streptomycin biosynthetic gene cluster (str). In the primary producing organism, Streptomyces griseus, this cluster spans approximately 31 kilobases of DNA and contains the genes necessary for the synthesis of the antibiotic, its regulation, and self-resistance. secondarymetabolites.org The organization of this cluster is crucial for the coordinated expression of the biosynthetic enzymes.
The cluster, identified as MIBiG accession BGC0000724, contains genes encoding core biosynthetic enzymes, transport-related proteins, and regulatory factors. secondarymetabolites.org The pathway-specific transcriptional activator, encoded by the strR gene, plays a pivotal role in controlling the expression of the other genes within the cluster. nih.govuniprot.org The genes are tightly organized, with some forming operons, ensuring that functionally related proteins are synthesized in a coordinated manner. For instance, the strR gene is co-transcribed with aphD, a resistance gene. nih.gov
Detailed analysis of the cluster in Streptomyces griseus NBRC 13350 has identified numerous open reading frames (ORFs) with specific or putative functions in the biosynthetic pathway. secondarymetabolites.org
Table 1: Key Genes in the Streptomycin Biosynthetic Gene Cluster and Their Functions This table is interactive. Click on headers to sort.
| Gene | Protein Product | Putative Function in Biosynthesis |
|---|---|---|
| strA | Aminoglycoside 3''-phosphotransferase | Streptomycin resistance/modification |
| strB1 | Inosamine-phosphate amidinotransferase 1 | Catalyzes the first amidination of scyllo-inosamine-phosphate. uniprot.orgnih.gov |
| strB2 | Arginine:streptamine-phosphate amidinotransferase | Catalyzes the second amidination to form streptidine-6-phosphate. uniprot.org |
| strD | dTDP-glucose 4,6-dehydratase | Involved in the synthesis of the streptose (B1236354) precursor, dTDP-dihydrostreptose. uniprot.org |
| strE | dTDP-glucose synthase | Involved in the synthesis of the streptose precursor, dTDP-dihydrostreptose. uniprot.org |
| strF | Isomerase | Involved in CDP-N-methyl-L-glucosamine synthesis. researchgate.net |
| strG | Dehydrogenase/reductase | Involved in the synthesis of the streptose moiety. uniprot.org |
| strH | Glycosyltransferase | Condenses streptidine-6-phosphate and dihydrostreptose (B1196812). researchgate.net |
| strI | Dehydrogenase | Involved in the production of streptidine-6-phosphate. researchgate.net |
| strK | Streptomycin-6-phosphatase | Catalyzes the final dephosphorylation step to yield active streptomycin. uniprot.org |
| strL | dTDP-dihydrostreptose synthase | Involved in the synthesis of the streptose moiety. uniprot.org |
| strM | N-demethylstreptomycin N-methyltransferase | Catalyzes the N-methylation of the glucosamine (B1671600) moiety. secondarymetabolites.orguniprot.org |
| strN | Aminotransferase | Involved in N-methyl-L-glucosamine synthesis. uniprot.org |
| strR | Transcriptional activator | Pathway-specific regulator that activates the entire gene cluster. nih.govuniprot.org |
Enzymology of Key Biosynthetic Steps
The assembly of streptomycin involves a series of enzymatic reactions that convert simple metabolic precursors into the complex final structure. This process is catalyzed by a dedicated set of enzymes with high specificity and efficiency.
The carbon backbones of all three components of streptomycin are derived from the primary metabolite glucose . biotechnologynotes.com The biosynthesis begins with glucose-6-phosphate, a central intermediate in glycolysis.
Streptidine (B14820) Moiety : The synthesis of the streptidine core starts with glucose-6-phosphate, which is converted into myo-inositol. A series of oxidation, transamination, and phosphorylation steps follows to produce scyllo-inosamine-phosphate, the key intermediate for the streptidine ring.
N-methyl-L-glucosamine Moiety : The formation of the aminosugar precursor also starts with glycolysis intermediates. Fructose-6-phosphate (derived from glucose-6-phosphate) and the amino acid L-glutamine are substrates for the enzyme glutamine--fructose-6-phosphate aminotransferase (isomerizing) (GFAT, or GlmS). researchgate.netebi.ac.ukuniprot.org This enzyme catalyzes the formation of glucosamine-6-phosphate, which is the first committed step in hexosamine biosynthesis and the foundational precursor for the N-methyl-L-glucosamine unit. ebi.ac.ukwikipedia.org
Streptose Moiety : The branched-chain sugar streptose is also derived from glucose. Glucose-1-phosphate is converted to dTDP-glucose, which then undergoes a series of enzymatic modifications, including dehydration and rearrangement, to form the activated sugar nucleotide dTDP-L-dihydrostreptose. uniprot.orgnih.gov
Glycosylation is a critical step in which the three distinct moieties of streptomycin are assembled. These reactions are catalyzed by specific glycosyltransferases that ensure the correct linkage and stereochemistry, which is essential for the antibiotic's biological activity. researchgate.netfrontiersin.org The biosynthesis involves two key, sequential glycosylation events.
First, the activated streptose precursor, dTDP-L-dihydrostreptose, is transferred to the 4-hydroxyl group of streptidine-6-phosphate. This reaction is catalyzed by the dihydrostreptosyltransferase StrH, forming dihydrostreptosyl-streptidine-6-phosphate. researchgate.netnih.gov
Next, an activated N-methyl-L-glucosamine precursor is attached to the dihydrostreptosyl-streptidine-6-phosphate intermediate. This second glycosylation step results in the formation of dihydrostreptomycin-6-phosphate. nih.gov
The final steps involve the oxidation of the dihydrostreptose moiety to streptose and the removal of the phosphate (B84403) group at position 6 of the streptidine ring by the enzyme streptomycin-6-phosphatase (StrK) to yield the biologically active streptomycin. uniprot.org
Tailoring enzymes provide the final chemical decorations to the streptomycin scaffold. Amidinotransferases and a methyltransferase are responsible for adding key functional groups.
Amidinotransferase Activity : The two guanidino groups on the streptidine ring are essential for streptomycin's function. These groups are added by two distinct amidinotransferases, StrB1 and StrB2. uniprot.org These enzymes catalyze the transfer of an amidino group from L-arginine to the amino groups of the scyllo-inosamine-phosphate intermediate. nih.gov Research has confirmed the presence of two separate amidinotransferase activities in S. griseus, responsible for the sequential modification of the streptidine precursor. nih.govnih.gov
Methyltransferase Activity : The N-methyl group on the L-glucosamine moiety is installed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase, StrM. secondarymetabolites.org This enzyme N-methylates the amino group of the glucosamine precursor at an intermediate stage of its formation, prior to its incorporation into the final streptomycin structure.
Table 2: Key Enzymes and Reactions in Streptomycin Biosynthesis This table is interactive. Click on headers to sort.
| Enzyme (Gene) | Enzyme Class | Key Reaction |
|---|---|---|
| GlmS | Aminotransferase | Fructose-6-P + L-Glutamine → Glucosamine-6-P + L-Glutamate. ebi.ac.ukwikipedia.org |
| StrB1, StrB2 | Amidinotransferase | Sequential transfer of two amidino groups from L-arginine to the streptidine precursor. uniprot.orgnih.gov |
| StrH | Glycosyltransferase | Links dTDP-L-dihydrostreptose to streptidine-6-phosphate. researchgate.netnih.gov |
| StrM | Methyltransferase | Adds a methyl group to the glucosamine moiety precursor. secondarymetabolites.org |
Regulation of Streptomycin CEPA Biosynthesis
The production of streptomycin is a metabolically expensive process and is therefore tightly regulated to occur at the appropriate time in the bacterial life cycle, typically during the stationary phase. This regulation occurs primarily at the transcriptional level, with evidence also pointing to translational control mechanisms.
Transcriptional Control: The regulation of the str gene cluster is famously controlled by a signaling molecule called A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone). nih.gov The A-factor cascade is a well-studied regulatory network that controls the shift to secondary metabolism in S. griseus. nih.gov At a critical concentration, A-factor binds to its receptor protein, ArpA, causing it to dissociate from the promoter of the adpA gene. This allows for the transcription of AdpA, which is a key transcriptional activator. AdpA then directly activates the expression of strR, the pathway-specific activator for the streptomycin cluster, by binding to two upstream activation sites in its promoter region. nih.gov The StrR protein, in turn, activates the transcription of all the other biosynthetic operons within the str cluster, initiating the production of the antibiotic. nih.gov Global regulatory mechanisms also play a role; mutations in the gene for the RNA polymerase β-subunit (rpoB) can impact the production of secondary metabolites, including streptomycin. mdpi.com
Translational Control: Beyond transcription, there is evidence for post-transcriptional and translational regulation. Studies in Streptomyces have revealed a general discordance between mRNA and protein levels, a phenomenon known as translation buffering, suggesting that translation rates are actively modulated. nih.gov This can be influenced by factors such as the availability of specific tRNAs for rare codons. For example, the bldA gene encodes a unique tRNA that recognizes the rare TTA leucine (B10760876) codon. The presence of this codon in key regulatory genes can act as a translational control point, linking antibiotic production to cellular development. nih.gov Furthermore, mutations in the gene for the ribosomal protein S12 (rpsL), which confer streptomycin resistance, are also known to enhance the production of secondary metabolites, indicating a link between the translational machinery and metabolic regulation. mdpi.com
Role of Regulatory Genes (e.g., strR) and Environmental Signals
The production of streptomycin is a tightly controlled process, governed by a hierarchical network of regulatory genes and influenced by various environmental signals. This regulation ensures that the antibiotic is synthesized at the appropriate time, typically during the late stages of growth when the bacterial colony is established. tandfonline.com
Regulatory Gene Cascade:
The biosynthesis of streptomycin in Streptomyces griseus is directly controlled by a pathway-specific transcriptional activator protein known as StrR. nih.govresearchgate.net The strR gene is located within the streptomycin biosynthetic gene cluster and its product, the StrR protein, is essential for activating the transcription of other genes within the cluster. nih.govoup.com The StrR protein functions by binding to multiple specific DNA sequences, known as StrR-binding sites, which are located upstream of the promoters for at least nine transcriptional units in the streptomycin gene cluster. nih.govnih.gov This binding event initiates the transcription of the structural genes responsible for building the streptomycin molecule. nih.gov
The expression of strR itself is controlled by a sophisticated regulatory cascade involving a small, diffusible signaling molecule called A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone). nih.govnih.gov The A-factor acts as a microbial hormone, triggering both streptomycin production and morphological differentiation in S. griseus when it reaches a critical concentration. nih.govfrontiersin.org
The A-factor regulatory cascade can be summarized as follows:
A-factor Synthesis : The A-factor is synthesized by the bacteria. researchgate.net
Receptor Binding : At a sufficiently high concentration, A-factor binds to its receptor, a repressor protein named ArpA. nih.govfrontiersin.org
De-repression of adpA : In the absence of A-factor, ArpA binds to the promoter of the adpA gene, repressing its transcription. The binding of A-factor to ArpA causes ArpA to be released from the DNA. nih.gov
Activation of strR : The de-repression of adpA allows for the synthesis of the AdpA protein, which is a key transcriptional activator. nih.govnih.gov AdpA then binds to the promoter region of the strR gene, activating its transcription. nih.gov
Activation of Biosynthetic Genes : The newly synthesized StrR protein activates the entire streptomycin biosynthesis gene cluster, leading to the production of the antibiotic. researchgate.netnih.gov
The StrR protein contains a helix-turn-helix (HTH) motif, which is crucial for its ability to bind to DNA. oup.comoup.com However, the DNA-binding domain alone is not sufficient for its function; the C-terminal domain of the StrR protein is also necessary for transcriptional activation, likely through interaction with RNA polymerase. oup.comoup.com
| Regulatory Component | Type | Function in Streptomycin Biosynthesis |
| A-factor | Signaling Molecule (γ-butyrolactone) | Triggers the entire regulatory cascade at a critical concentration. nih.govnih.gov |
| ArpA | Repressor Protein | Binds the adpA promoter, repressing it. Releases from DNA upon binding A-factor. nih.govfrontiersin.org |
| AdpA | Transcriptional Activator | Activates the transcription of strR by binding to its promoter. nih.govnih.gov |
| strR | Pathway-Specific Regulatory Gene | Encodes the StrR protein, the primary activator for the streptomycin gene cluster. nih.govnih.gov |
| StrR | DNA-binding Activator Protein | Binds to promoters of streptomycin biosynthetic genes to activate their expression. nih.govoup.com |
Environmental Signals:
The production of secondary metabolites like streptomycin is highly sensitive to environmental conditions. Various external cues can act as elicitors, triggering or enhancing antibiotic synthesis. tandfonline.com
pH Shock : Sudden changes in the culture's pH can act as a significant signal, influencing secondary metabolism. This stress can alter the transcription of numerous genes related to metabolic pathways that provide precursors and energy for antibiotic synthesis. tandfonline.com
Temperature : Fermentation temperature is a critical factor. Shifts from the optimal growth temperature can cause metabolic changes that impact antibiotic production. tandfonline.com
Dissolved Oxygen : As aerobic bacteria, Streptomyces growth and metabolism are influenced by the concentration of dissolved oxygen. Adequate oxygen levels are required to switch on the antibiotic synthesis pathways. tandfonline.com
Chemical Elicitors : Certain chemicals can stimulate antibiotic production. For instance, ethanol (B145695) has been shown to stimulate the production of some antibiotics in Streptomyces, although its effect can be species-specific. tandfonline.com Sub-lethal concentrations of other antibiotics or synthetic chemicals can also serve as global activators of secondary metabolism. mdpi.com
Specific Strain Variations in the Biosynthetic Pathways of Streptomycin CEPA
| Feature | Streptomyces griseus | Streptomyces glaucescens |
| End Product | Streptomycin | 5'-hydroxystreptomycin |
| Gene Cluster | str gene cluster | str gene cluster with hydroxylase gene (strX) |
| Gene Order | Specific arrangement of ~27 genes. thepharmajournal.com | Differs from S. griseus; shows divergence. nih.govthepharmajournal.com |
| Regulation | Regulated by the StrR protein. nih.gov | Also regulated by an StrR-like protein. oup.comoup.com |
| Genetic Stability | Gene cluster is generally stable. thepharmajournal.com | Gene cluster located in a genetically unstable region. thepharmajournal.com |
Furthermore, genomic studies on various Streptomyces species reveal that even closely related strains isolated from different environments can possess distinct sets of secondary metabolite biosynthetic gene clusters (BGCs). vliz.befrontiersin.org This intraspecies heterogeneity suggests that strains adapt to their specific ecological niches by acquiring or losing BGCs, potentially through mechanisms like horizontal gene transfer via plasmids. vliz.befrontiersin.org For example, a comparative analysis of six S. albus strains identified 16 strain-specific gene clusters, indicating that each strain likely produces unique secondary metabolites. vliz.be This principle suggests that a specific "CEPA" strain could harbor unique modifications in its streptomycin biosynthetic pathway or possess distinct regulatory nuances compared to the canonical S. griseus model, although this remains to be documented through specific comparative genomic studies.
Mutations can also lead to strain-specific variations in production levels. Spontaneous mutations conferring resistance to streptomycin, often in the rpsL gene (encoding ribosomal protein S12), have been shown to enhance the production of various antibiotics in different Streptomyces species. nih.gov This indicates that changes outside the biosynthetic gene cluster can indirectly create strain-specific production phenotypes.
Biología Estructural Y Reconocimiento Ligando Blanco De Estreptomicina Cepa
High-Resolution Structural Studies of Streptomycin-Ribosome Complexes
Advanced structural biology techniques have enabled the visualization of the streptomycin-ribosome complex at atomic or near-atomic resolution. These studies have been pivotal in defining the molecular interactions that govern streptomycin's binding and its subsequent effects on ribosomal function.
X-ray Crystallography of the Ribosomal A-Site in Complex with Streptomycin (B1217042)
X-ray crystallography has provided foundational, high-resolution snapshots of streptomycin bound to the 30S ribosomal subunit of prokaryotes, particularly from the thermophilic bacterium Thermus thermophilus. nih.govdiva-portal.orgweizmann.ac.il These studies reveal that streptomycin binds to a single, specific pocket on the 30S subunit, adjacent to the aminoacyl-tRNA acceptor site (A-site), where the decoding of messenger RNA (mRNA) occurs. diva-portal.orgresearchgate.net
The binding site is a complex interface formed by segments of the 16S ribosomal RNA (rRNA) and the ribosomal protein S12. diva-portal.orgbiorxiv.org Specifically, streptomycin makes extensive contacts with the phosphate-sugar backbone of several 16S rRNA helices, including h1, h18, h27, and h44. diva-portal.orgbiorxiv.org Unlike many other aminoglycosides that interact directly with the bases of the A-site to cause misreading, streptomycin's interactions are predominantly with the rRNA backbone. biorxiv.org It also establishes hydrogen bonds with key lysine (B10760008) residues (K42 and K87 in E. coli numbering) of the ribosomal protein S12. diva-portal.org
A key finding from crystallographic studies is that streptomycin binding induces a significant local distortion in the 16S rRNA. nih.govweizmann.ac.il It acts like a wedge, altering the conformation of the decoding center. nih.gov This distortion affects the geometry of the A-site, including the universally conserved and functionally crucial bases A1492 and A1493, without causing them to flip out as seen with other aminoglycosides like paromomycin (B158545). diva-portal.orgoup.com By pre-organizing the decoding site into a specific, non-native conformation, streptomycin destabilizes the binding of correct (cognate) tRNA while paradoxically stabilizing the binding of incorrect (near-cognate) tRNA, providing a structural basis for its misreading-inducing activity. diva-portal.orgweizmann.ac.il
| Technique | Organism | Key Findings | PDB Accession Codes | References |
| X-ray Crystallography | Thermus thermophilus | Defined binding pocket at the interface of 16S rRNA (helices h1, h18, h27, h44) and protein S12. Induces distortion of the decoding site, affecting A1492/A1493 conformation. | 4DR5, 4DR6, 4DR7 | diva-portal.org |
| X-ray Crystallography | Thermus thermophilus | Showed streptomycin destabilizes a tertiary interaction between rRNA helices h44 and h45. | 4DR1 | biorxiv.org |
| X-ray Crystallography | Thermus thermophilus | Determined structures of streptomycin-resistant mutants, showing small conformational changes in the binding site abrogate binding. | - | biorxiv.org |
Cryo-Electron Microscopy (Cryo-EM) Analysis of Translational Complexes
Recent advances in cryo-electron microscopy (cryo-EM) have enabled the structural determination of large, dynamic complexes like the ribosome at near-atomic resolutions, often under more physiological conditions than crystallography. Cryo-EM studies of streptomycin bound to both bacterial and human mitochondrial ribosomes have provided complementary and novel insights.
A high-resolution (1.79 Å) cryo-EM structure of streptomycin bound to the E. coli 30S ribosomal subunit has precisely detailed the antibiotic-ribosome interactions, including the network of ordered water molecules that mediate contacts between the drug and its target. rcsb.org These studies confirm the binding pose seen in crystal structures and provide a more complete picture of the solvent's role in the interaction. rcsb.org
Furthermore, cryo-EM has been instrumental in understanding the off-target effects of streptomycin. A 2.4 Å resolution structure of the human mitochondrial small ribosomal subunit (SSU) in complex with streptomycin revealed the basis for its ototoxicity. researchgate.net While the binding site is largely conserved, subtle differences exist. The high resolution revealed that the streptose (B1236354) moiety of the bound streptomycin is likely in a hydrated gem-diol form, a feature not resolved in earlier crystal structures. researchgate.netplos.org This work, which involves adding the antibiotic to cultured human cells and then isolating the mitoribosomes, provides a view of the drug in a more native, physiological context. researchgate.net
| Technique | Organism/System | Resolution | Key Findings | PDB/EMDB Accession | References |
| Cryo-EM | Escherichia coli 70S Ribosome | 1.79 Å | Revealed a highly conserved binding mode with ordered water molecules mediating drug-ribosome interactions. | PDB: 8CGJ | rcsb.org |
| Cryo-EM | Human Mitochondrial SSU | 2.4 Å | Detailed off-target binding, identified coordinated water molecules and Mg2+ ions, suggested bound streptomycin is in a hydrated gem-diol form. | PDB: 7P2E, EMD-13170 | researchgate.net |
| Cryo-EM | Human Mitochondrial SSU | 2.3 Å | In vitro complex confirmed the binding site and provided a comparison to the natively bound structure. | EMD-15542 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Streptomycin-RNA Interactions
While high-resolution structures of the entire streptomycin-ribosome complex are dominated by X-ray and cryo-EM data, Nuclear Magnetic Resonance (NMR) spectroscopy has been crucial for studying the dynamics and interactions of smaller RNA components and the antibiotic itself in solution.
NMR has been used to study the interaction of aminoglycosides with model RNA oligonucleotides that mimic the ribosomal A-site. researchgate.netlmu.edu These studies demonstrated that a small RNA fragment can adopt a specific structure that binds the antibiotic, providing a simplified system to probe the determinants of binding affinity and specificity. lmu.edu For instance, NMR studies on the related aminoglycoside paromomycin complexed with an A-site model RNA revealed that the drug binds in the major groove and induces a conformational change, causing two key adenine (B156593) residues to flip out—a mechanism distinct from that of streptomycin. researchgate.net
Other NMR studies have focused on the properties of streptomycin itself. Multinuclear NMR spectroscopy has been used to accurately determine the individual pKa values of the multiple amino and guanidino groups of streptomycin. oup.com This information is critical for understanding the protonation state of the molecule at physiological pH, which in turn governs the electrostatic interactions essential for its binding to the negatively charged rRNA backbone. oup.com In-cell NMR experiments have also shown that the administration of streptomycin to E. coli leads to extensive broadening of spectra of reporter proteins, reflecting the global disruption of the translational machinery and subsequent changes in the cellular environment. mdpi.com
Molecular Dynamics Simulations and Computational Modeling of the Binding
Computational approaches, including molecular dynamics (MD) simulations and molecular docking, complement experimental structural data by providing insights into the dynamic nature of the streptomycin-ribosome interaction.
MD simulations can model the motion of the ribosome and the antibiotic over time, revealing conformational dynamics that are difficult to capture with static structural methods. asm.org Simulations have been used to explore how streptomycin binding might occur, suggesting that the dynamics of the binding pocket could play a role in modulating antibiotic resistance. asm.org For instance, it's hypothesized that the binding pocket must adopt a specific conformation for optimal binding, and mutations conferring resistance might slow the transition to this state. asm.org Although detailed MD simulations of the entire streptomycin-ribosome complex are computationally demanding, studies on related systems, like paromomycin at the A-site, have shown how mutations in protein S12 can allosterically affect the dynamics of the rRNA binding site. plos.org
Pharmacophore modeling and molecular docking have also been employed to analyze the streptomycin binding site. researchgate.net These computational techniques build a model of the essential three-dimensional features required for binding (a pharmacophore) based on known structures. researchgate.net Such models can then be used for virtual screening of chemical libraries to identify new potential inhibitors that could target the same site. researchgate.net Docking studies have confirmed the key interactions observed in crystal structures, such as the hydrogen bonds and electrostatic interactions with the 16S rRNA and protein S12, and have been used to compare the binding of streptomycin to prokaryotic versus human mitochondrial ribosomes. researchgate.net
Structural Bases of Streptomycin Selectivity and Specificity for Prokaryotic Ribosomes
The clinical utility of streptomycin relies on its ability to selectively target bacterial ribosomes while having minimal effect on eukaryotic cytoplasmic ribosomes. The structural basis for this selectivity lies in key differences in the composition and conformation of the binding site.
Furthermore, differences in ribosomal proteins, such as S12, contribute to selectivity. The precise geometry and chemical environment of the binding pocket, created by the interplay of rRNA and protein S12, are subtly different between prokaryotes and eukaryotes, leading to a much lower binding affinity of streptomycin for eukaryotic ribosomes. biorxiv.org
However, human mitochondrial ribosomes, which are evolutionarily closer to their bacterial ancestors, are more susceptible to streptomycin binding than their cytoplasmic counterparts. researchgate.netplos.org This off-target binding is the basis for drug-induced toxic side effects like hearing loss (ototoxicity). Cryo-EM structures have shown that streptomycin binds to the human mitoribosome in a manner very similar to how it binds to the bacterial ribosome, explaining this toxicity. researchgate.netplos.org
Conformational Changes Induced by Streptomycin Binding in Ribosomal Structures
The binding of streptomycin to the 30S subunit is not a simple lock-and-key interaction; it actively induces and stabilizes significant conformational changes in the ribosome that are central to its mechanism of action. nih.govdiva-portal.org
As revealed by X-ray and cryo-EM structures, streptomycin binding causes a distinct distortion of the decoding region. nih.govdiva-portal.org It stabilizes an "open" state of the 30S subunit domains and shifts helix 44 (h44) of the 16S rRNA laterally towards protein S12 and helix h18. oup.com This is in contrast to other aminoglycosides like paromomycin, which stabilize a "closed" domain conformation. oup.com
Estudios Genéticos Y Genómicos Pertenecientes a Estreptomicina Cepa
Secuenciación del Genoma Completo de Cepas Productoras de Estreptomicina CEPA
La secuenciación del genoma completo de cepas de Streptomyces griseus ha sido un hito en la investigación de la estreptomicina. wikipedia.org El análisis de estas secuencias genómicas proporciona un mapa detallado de los genes implicados en la biosíntesis del antibiótico, su regulación y los mecanismos de resistencia.
Identificación de Nuevos Genes Asociados con la Producción o Resistencia a this compound
La secuenciación genómica ha revelado un conjunto de genes directamente implicados en la producción y resistencia a la estreptomicina. El clúster de genes de biosíntesis de la estreptomicina en S. griseus es un ejemplo paradigmático. Dentro de este clúster se encuentran genes que codifican para las enzimas responsables de la síntesis de los tres componentes del esqueleto de la estreptomicina: estreptidina, estreptosa y N-metil-L-glucosamina.
Además de los genes de biosíntesis, se han identificado múltiples genes de resistencia que protegen a la célula productora de la toxicidad de su propio antibiótico. unam.mx Uno de los mecanismos de resistencia más estudiados es la modificación enzimática del antibiótico. Por ejemplo, el gen que codifica para la estreptomicina-6-fosfotransferasa inactiva la estreptomicina mediante fosforilación, impidiendo su unión al ribosoma. unam.mx Otro mecanismo de resistencia implica mutaciones en genes que codifican para componentes del ribosoma, como el gen rpsL que codifica la proteína ribosomal S12 y el gen rrs que codifica el ARNr 16S. isciii.esseq.es Las mutaciones en estos genes pueden alterar el sitio de unión de la estreptomicina, confiriendo resistencia. isciii.esseq.es
La inestabilidad fenotípica observada en algunas cepas productoras de estreptomicina, relacionada con la resistencia al antibiótico, sugiere la implicación de elementos genéticos móviles como los transposones, que pueden afectar la expresión de uno o varios genes. unam.mx
A continuación, se presenta una tabla con algunos de los genes clave asociados a la producción y resistencia a la estreptomicina:
| Gen | Función | Proceso Asociado |
| strA, strB | Enzimas modificadoras de aminoglucósidos (adeniltransferasas) | Resistencia |
| aph(6)-Id | Enzima modificadora de aminoglucósidos (fosfotransferasa) | Resistencia |
| rpsL | Proteína ribosomal S12 | Resistencia (mutaciones) |
| rrs | ARNr 16S | Resistencia (mutaciones) |
| aphD | Estreptomicina-6-fosfotransferasa | Resistencia |
| Genes del clúster str/sts | Enzimas para la biosíntesis de estreptidina | Producción |
| Genes del clúster str/sts | Enzimas para la biosíntesis de dTDP-dihidroestreptosa | Producción |
| strR | Regulador transcripcional del clúster de biosíntesis | Regulación |
| afsA | Biosíntesis del Factor A | Regulación |
Genómica Comparativa de Cepas de this compound
La genómica comparativa entre diferentes cepas de Streptomyces, tanto productoras como no productoras de estreptomicina, ha permitido identificar el "metaboloma secundario central" y el "metaboloma auxiliar y único" de cada cepa. conicet.gov.ar Este enfoque ha revelado que, si bien el clúster de genes de la estreptomicina es conservado en las cepas productoras, existe una considerable diversidad en otros clústeres de genes de metabolitos secundarios. conicet.gov.ar
El análisis comparativo de los genomas de nueve cepas de S. albus ha demostrado que, aunque comparten un núcleo de metabolitos secundarios, cada cepa posee clústeres de genes únicos, muchos de los cuales son "huérfanos", es decir, su producto metabólico aún no ha sido identificado. conicet.gov.ar Esta plasticidad genómica subraya el vasto potencial biosintético sin explotar dentro del género Streptomyces. conicet.gov.ar Estos estudios son cruciales para entender la evolución de la producción de antibióticos y para la bioprospección de nuevos compuestos bioactivos. conicet.gov.ar
Enfoques de Genómica Funcional para la Investigación de this compound
La genómica funcional busca asignar funciones a los genes identificados mediante la secuenciación del genoma. Las técnicas de transcriptómica y proteómica son herramientas poderosas para estudiar la expresión génica y proteica en respuesta a diferentes condiciones, como la producción de estreptomicina.
Transcriptómica: Perfil de Expresión Génica en Respuesta a la Producción o Presencia de this compound
La transcriptómica, a través de técnicas como los microarrays de ADN, permite analizar la expresión de miles de genes simultáneamente. core.ac.uk Estudios transcriptómicos en Streptomyces han revelado cambios significativos en el perfil de expresión génica durante la transición del crecimiento vegetativo a la fase de producción de antibióticos. core.ac.uk
La producción de estreptomicina está controlada por una compleja red regulatoria que incluye reguladores pleiotrópicos como el Factor A. unam.mx Este factor, una γ-butirolactona, es esencial para la biosíntesis de estreptomicina y la esporulación en S. griseus. unam.mxunileon.es La ausencia del Factor A reprime la expresión de los genes del clúster de la estreptomicina.
Los análisis transcriptómicos comparativos entre cepas silvestres y mutantes deficientes en la producción de estreptomicina han permitido identificar genes reguladores clave y genes efectores implicados en la producción. core.ac.uk Por ejemplo, se ha observado que la sobreexpresión de ciertos reguladores puede incrementar la producción de antibióticos. core.ac.uk Estos estudios proporcionan una visión global de las redes regulatorias que controlan la producción de estreptomicina.
Proteómica: Análisis de Expresión Proteica Relacionada con los Mecanismos de this compound
La proteómica se centra en el estudio a gran escala de las proteínas, sus estructuras y funciones. uniovi.es El análisis del proteoma de Streptomyces durante la fermentación permite identificar las proteínas cuya expresión se correlaciona con la producción de estreptomicina. uniovi.es
Un análisis cuantitativo de los cambios en el proteoma y el fosfoproteoma durante la diferenciación de S. coelicolor ha generado una base de datos que puede ayudar a diseñar experimentos para caracterizar reguladores y efectores de la producción de metabolitos secundarios. uniovi.es Estos estudios han revelado que, además de las enzimas biosintéticas del clúster de la estreptomicina, otras proteínas relacionadas con el metabolismo primario, el estrés celular y la exportación de compuestos también ven alterada su expresión durante la fase de producción.
La combinación de datos transcriptómicos y proteómicos proporciona una comprensión más completa de los procesos celulares que sustentan la producción de estreptomicina.
Ingeniería Genética y Mejora de Cepas para la Investigación de this compound
La ingeniería genética ofrece herramientas potentes para la mejora de cepas productoras de estreptomicina. ritaibioreactor.com El objetivo es manipular de forma racional y dirigida el genoma de Streptomyces para aumentar la producción del antibiótico, eliminar la producción de compuestos no deseados o incluso generar nuevos derivados de la estreptomicina. uniovi.es
Las estrategias de ingeniería metabólica se centran en la manipulación sistemática de las cepas para sobreproducir compuestos de interés. uniovi.es Esto puede incluir:
Sobreexpresión de genes reguladores positivos: La introducción de copias adicionales de genes que activan el clúster de la estreptomicina puede aumentar significativamente la producción.
Eliminación de genes reguladores negativos: La inactivación de genes que reprimen la biosíntesis de estreptomicina puede liberar el potencial productivo de la cepa.
Modificación de las vías metabólicas precursoras: Aumentar el flujo de precursores metabólicos hacia la ruta de la estreptomicina, por ejemplo, mediante la sobreexpresión de genes implicados en la síntesis de los bloques de construcción del antibiótico. uniovi.es
Aumento de la resistencia al propio antibiótico: La sobreexpresión de genes de resistencia puede permitir a la célula tolerar concentraciones más altas de estreptomicina, lo que a menudo se correlaciona con una mayor producción. uniovi.es
Expresión heteróloga: La transferencia del clúster de genes de la estreptomicina a una cepa huésped optimizada para la producción de metabolitos secundarios es otra estrategia prometedora. uniovi.es
Técnicas avanzadas de edición del genoma como CRISPR-Cas9 ofrecen una precisión sin precedentes para la manipulación genética de Streptomyces, facilitando la implementación de estas estrategias de mejora de cepas. ritaibioreactor.com
A continuación se presenta una tabla con los compuestos mencionados:
| Nombre del Compuesto |
| Estreptomicina |
| Estreptomicina-6-fosfato |
| 2S-isocapriloil-3R-hidroximetil-γ-butirolactona (Factor A) |
| Estreptidina |
| Estreptosa |
| N-metil-L-glucosamina |
| Malonil-CoA |
| Metilmalonil-CoA |
| Etilmalonil-CoA |
| Glucosa-1-fosfato |
| Acetil-CoA |
| Crotonil-CoA |
| Ectoína |
| Geosmina |
| Desferrioxamina E |
| Hopeno |
| Pseudouridimicina |
| SapB |
| Isorenierateno |
| Ibomicina |
| Ciclodepsipéptido |
| Terpenos |
| Cefamicina C |
| Ácido clavulánico |
| Holomicina |
| Naringenina |
| Actinorrodina |
| Undecilprodigiosina |
| Micemicina |
| Caboxamicina |
| Coelibactina |
| Salicilato |
Directed Gene Deletions and Overexpression in Biosynthetic Pathways
The manipulation of genes within the streptomycin (B1217042) biosynthetic cluster and related regulatory networks is a key strategy for increasing production yields. Metabolic engineering techniques, such as targeted gene deletion and overexpression, are systematically employed to optimize the output of desired compounds. uniovi.es
One effective approach is the overexpression of genes that act as activators of the biosynthetic gene cluster (BGC) or the deletion of genes that function as repressors. uniovi.es This can awaken silent or poorly expressed BGCs. uniovi.es Research in Streptomyces has identified several regulatory proteins that influence antibiotic production. For instance, the protein AtrA has been identified as a direct activator of the strR gene, a key regulator within the streptomycin gene cluster. Overexpression of AtrA leads to an increased production of streptomycin in certain culture media. core.ac.uk
Another successful strategy involves increasing the availability of essential precursors for streptomycin synthesis. The biosynthesis of secondary metabolites is often limited by the supply of building blocks like malonyl-CoA and methylmalonyl-CoA. uniovi.es Studies have shown that overexpressing genes involved in the synthesis of these precursors can significantly enhance the production of polyketide antibiotics. uniovi.es Furthermore, engineering can be applied to the primary metabolic pathways that feed into streptomycin biosynthesis. For example, overexpressing the pgm gene, which is involved in converting glucose-6-phosphate to glucose-1-phosphate, can increase the pool of precursors for the deoxy-sugar moieties of glycosylated antibiotics. uniovi.es
Conversely, deleting genes responsible for competing metabolic pathways can also redirect metabolic flux towards streptomycin production. Additionally, increasing a strain's intrinsic resistance to the antibiotic it produces can be used as a selection method for mutants with enhanced production capabilities. uniovi.es
Heterologous Expression of Streptomycin CEPA Biosynthetic Gene Clusters
Heterologous expression has emerged as a powerful tool for studying and producing secondary metabolites, including antibiotics like streptomycin. unam.mx This technique involves cloning the entire biosynthetic gene cluster from the native producing organism, which may be difficult to cultivate or genetically manipulate, and expressing it in a well-characterized, genetically tractable host strain. uniovi.esunam.mx
The primary goals of heterologous expression are to overcome challenges associated with the native producer, such as slow growth, low production titers, or resistance to genetic modification. unam.mx By transferring the genetic blueprint for streptomycin into a host like Streptomyces coelicolor or other model organisms, researchers can more easily study the function of the biosynthetic genes and optimize production under controlled laboratory conditions. unam.mx
Successful heterologous expression requires several key components: the complete gene cluster cloned into a suitable vector (such as a plasmid or bacterial artificial chromosome), a phylogenetically similar and optimized host organism, and appropriate culture conditions to trigger the expression of the transferred genes. unam.mx This approach has been successfully used to produce various complex natural products, demonstrating its viability for activating silent gene clusters and characterizing the resulting compounds. uniovi.es
Plasmid-Mediated Resistance Genes and Horizontal Gene Transfer Mechanisms Relevant to Streptomycin CEPA
The spread of antibiotic resistance is a significant global issue, and for streptomycin, it is largely driven by the acquisition of specific resistance genes through mobile genetic elements. smu.org.uyredalyc.org
Plasmid-mediated resistance is a primary mechanism by which bacteria become resistant to streptomycin. fao.org These plasmids, often called R-plasmids, are extrachromosomal DNA molecules that can replicate independently and carry genes conferring resistance to one or more antibiotics. fao.orgelsevier.es The existence of plasmids carrying resistance genes to streptomycin and tetracycline (B611298) has been documented in bacterial strains isolated even before the widespread clinical use of these antibiotics, suggesting these resistance mechanisms are ancient. elsevier.es
Several specific genes have been identified that confer resistance to streptomycin. These genes often code for enzymes that modify and inactivate the antibiotic. scielo.org.mx
| Gene | Enzyme | Function |
| strA - strB | Aminoglycoside phosphotransferase | These genes often occur together and encode enzymes that inactivate streptomycin through phosphorylation. scielo.org.mxscielo.org.pe |
| aadA | Aminoglycoside adenylyltransferase | Encodes an enzyme (e.g., AAD(3'')) that inactivates both streptomycin and spectinomycin (B156147) via adenylylation. unirioja.esscielo.org |
Horizontal Gene Transfer (HGT) is the process responsible for the dissemination of these resistance genes among different bacteria, including between different species and genera. smu.org.uyredalyc.orguchile.cl This is in contrast to vertical transfer, where genes are passed from a parent cell to its progeny. fao.org The main mechanisms of HGT are:
Conjugation: The transfer of genetic material, typically plasmids, between bacterial cells through direct contact. This is considered the most significant mechanism for spreading resistance genes. elsevier.esuchile.cl
Transformation: The uptake and incorporation of free DNA from the environment, often released from lysed bacterial cells. uchile.cl
Transduction: The transfer of bacterial genes from one bacterium to another by bacteriophages (viruses that infect bacteria). uchile.cl
Mobile genetic elements like transposons and integrons play a crucial role in HGT. Transposons are DNA sequences that can move from one location to another within the genome or between plasmids and the chromosome. elsevier.es Integrons are genetic platforms that can capture and express gene cassettes, which are small mobile elements containing a single gene (often a resistance gene) and a recombination site. fao.orgunirioja.es Class 1 integrons are frequently associated with multidrug resistance in clinical settings and are known to carry cassettes with the aadA gene, contributing to the spread of streptomycin resistance. scielo.org.mxunirioja.esscielo.org The aadA gene is also found within transposons like Tn21 and Tn7, further facilitating its mobility. unirioja.es
Modelos Y Metodologías De Investigación Preclínica Para Estreptomicina Cepa
Cell-Based Assays to Study Cellular Interactions of Streptomycin (B1217042) CEPA
Cell-based assays are essential tools for investigating how Streptomycin CEPA interacts with and affects cells, providing insights that go beyond simple antimicrobial activity. tebubio.com These assays can be used to study various aspects of the drug's behavior in a biological context, including its effects on mammalian cells, which is crucial for understanding potential off-target effects. nih.gov
One area of investigation is the impact of Streptomycin CEPA on mammalian cell viability and proliferation. For instance, studies have shown that streptomycin, the parent compound, can affect protein synthesis and differentiation in cultured myotubes, highlighting the potential for off-target effects. nih.gov Such assays often involve culturing mammalian cell lines, like C2C12 myoblasts or HEK293 cells, in the presence of the antibiotic and measuring outcomes such as cell growth, metabolic activity, or protein synthesis rates. nih.govplos.org
Cell-based assays are also employed to explore the mechanisms of drug uptake and intracellular activity. For example, a fluorescently labeled aminoglycoside can be used as a probe in a cell-based assay with bacteria like E. coli. nih.gov The displacement of this probe by Streptomycin CEPA can provide information about its ability to enter bacterial cells and bind to its ribosomal target. nih.gov Such assays can be adapted for high-throughput screening to identify compounds that enhance or interfere with the cellular uptake and activity of Streptomycin CEPA. nih.gov
Furthermore, cell-based assays can model aspects of the host immune response to infection. For example, macrophage cell lines like RAW 264.7 can be used to study how Streptomycin CEPA affects cytokine production (e.g., TNF-α, IL-1β, IL-6) in the presence of bacterial stimuli. mdpi.com This helps to understand whether the antibiotic has immunomodulatory properties in addition to its direct antimicrobial effects.
The use of advanced imaging techniques, such as fluorescence-activated cell sorting (FACS), can provide detailed information on cell viability and the effects of Streptomycin CEPA at the single-cell level. preprints.org By using stains like propidium (B1200493) iodide (PI), which only enters cells with compromised membranes, researchers can quantify the proportion of live and dead cells in a population after treatment. preprints.org
Table 2: Examples of Cell-Based Assays for Streptomycin CEPA Research
| Assay Type | Cell Line Example | Parameter Measured | Research Question Addressed |
|---|---|---|---|
| Mammalian Cell Viability | C2C12 Myoblasts nih.gov | Cell proliferation, protein synthesis nih.gov | Does Streptomycin CEPA have off-target effects on mammalian cell growth and function? |
| Competitive Binding Assay | Escherichia coli nih.gov | Displacement of a fluorescent probe nih.gov | How effectively does Streptomycin CEPA enter bacterial cells and bind to its target? |
| Immunomodulation Assay | RAW 264.7 Macrophages mdpi.com | Cytokine production (e.g., TNF-α, IL-6) mdpi.com | Does Streptomycin CEPA influence the host immune response to infection? |
| Cell Viability by FACS | Bacillus sp. preprints.org | Propidium Iodide (PI) uptake preprints.org | What is the bactericidal efficacy of Streptomycin CEPA at a single-cell level? |
Animal Models to Investigate the Efficacy of Streptomycin CEPA against Bacterial Pathogens (Non-human, mechanistic studies, e.g., murine models of infection for resistance development)
Animal models are indispensable for studying the efficacy of antibiotics in a complex, living system, providing insights into pharmacokinetics, pharmacodynamics, and the interplay between the drug, the pathogen, and the host immune system. nih.goveuropa.eunih.gov Murine models are frequently used in preclinical research due to their genetic tractability and the availability of a wide range of research tools. tandfonline.comfrontiersin.org
For investigating the efficacy of Streptomycin CEPA, murine infection models can be tailored to specific research questions. A common approach is the streptomycin-pretreated mouse model, particularly for studying enteric pathogens like Salmonella Typhimurium. sanger.ac.uknih.gov In this model, oral administration of streptomycin reduces the native gut microbiota, allowing for robust colonization by the pathogen and the development of intestinal inflammation that mimics aspects of human gastroenteritis. sanger.ac.uknih.gov This model is highly valuable for studying how Streptomycin CEPA affects pathogen virulence, colonization, and the host's mucosal immune response in the gut. researchgate.net It also allows for the investigation of resistance development in a more clinically relevant setting. nih.gov
Researchers can use these models to assess various outcomes, such as bacterial burden in different organs (e.g., spleen, liver, intestines), host survival rates, and markers of inflammation. elifesciences.org By using isogenic mutant strains of the pathogen, these models can also help to elucidate the specific bacterial virulence factors that are important for infection and how they are affected by Streptomycin CEPA. researchgate.net
The choice of mouse strain is also a critical variable. Outbred strains like CD-1 mice are often used for pharmacokinetic and pharmacodynamic studies, while inbred strains like C57BL/6 are valuable for immunological studies due to the availability of knockout and transgenic lines. nih.govtandfonline.com For some studies, immunocompromised or neutropenic mouse models are used to create a more permissive environment for infection and to focus on the direct antimicrobial activity of the drug with minimal interference from the host immune system. nih.gov
These animal models are not intended to perfectly replicate human disease but rather to serve as robust systems for hypothesis testing and for understanding the fundamental mechanisms of drug action and resistance in vivo. nih.govnih.gov
Development of High-Throughput Screening Assays for Modulators of Streptomycin CEPA
High-throughput screening (HTS) is a powerful drug discovery strategy that allows for the rapid testing of large chemical libraries to identify molecules that modulate the activity of a target, in this case, Streptomycin CEPA. drug-dev.commdpi.com The goal of developing HTS assays for Streptomycin CEPA modulators is to discover compounds that could either enhance its antibacterial activity (synergizers or adjuvants) or, conversely, to identify inhibitors for research purposes. plos.org
The development of a robust HTS assay is a multi-step process that begins with identifying a suitable assay format. drug-dev.com This could be a whole-cell based assay or a target-based assay. nih.gov For Streptomycin CEPA, a whole-cell assay might involve screening for compounds that lower its MIC against a particular pathogen. This can be adapted to a 384-well or even a 1536-well plate format to increase throughput. nih.gov Reporter gene assays are also common, where bacterial viability is linked to a measurable signal like luminescence or fluorescence, allowing for automated reading. nih.gov
A critical aspect of HTS assay development is validation to ensure its reliability and suitability for screening. nih.gov This involves calculating statistical parameters like the Z'-factor, which is a measure of the assay's quality and dynamic range. nih.gov A Z'-factor greater than 0.5 is generally considered indicative of an excellent assay for HTS. nih.gov
Once an HTS assay is established, large compound libraries, which can contain tens of thousands of diverse small molecules, can be screened. plos.orgnih.gov Initial "hits" from the primary screen are then subjected to secondary screening and dose-response analysis to confirm their activity and determine their potency. nih.govacs.org These follow-up studies are crucial to eliminate false positives and to prioritize the most promising compounds for further investigation. drug-dev.com
The development of such assays could lead to the discovery of novel combination therapies where a modulator enhances the efficacy of Streptomycin CEPA, potentially overcoming resistance mechanisms or broadening its spectrum of activity. plos.org
Co-culture and Microbial Community Models in Streptomycin CEPA Research
Traditional antimicrobial testing often relies on pure, single-strain cultures, which does not reflect the complex microbial communities (microbiota) present in natural environments and in many infections. frontiersin.org Co-culture and microbial community models are emerging as important research tools to study the effects of antibiotics like Streptomycin CEPA in a more ecologically relevant context. frontiersin.orgfrontiersin.org
Co-culture involves growing two or more different microbial species together. This can reveal interactions that are not apparent in monocultures, such as competition, symbiosis, or the induction of secondary metabolite production. frontiersin.orgmdpi.com For example, co-culturing a target pathogen with other bacteria or even fungi can alter its susceptibility to Streptomycin CEPA. mdpi.commdpi.com These interactions can also trigger the expression of "silent" biosynthetic gene clusters in bacteria like Streptomyces, leading to the production of novel compounds that may modulate the activity of Streptomycin CEPA. nih.govresearchgate.net
Studying Streptomycin CEPA in these models can provide insights into:
Synergistic or Antagonistic Interactions: How the presence of other microbes affects the efficacy of the antibiotic.
Induction of Resistance: Whether microbial interactions promote the development or transfer of resistance genes.
Impact on Microbial Communities: How Streptomycin CEPA alters the composition and function of a model microbial community, which is relevant for understanding its effects on the host microbiota.
Metabolomics is a powerful tool used in conjunction with these models to analyze the chemical changes that occur during co-culture. frontiersin.org By identifying the metabolites that are produced or consumed, researchers can gain a better understanding of the molecular basis of the observed interactions. frontiersin.org These more complex models are crucial for bridging the gap between simple in vitro assays and the intricate environment of an in vivo infection.
Técnicas Analíticas Avanzadas En La Investigación De Estreptomicina Cepa
Métodos Cromatográficos para el Análisis de Muestras de Investigación
Chromatographic techniques are fundamental in separating Streptomicina CEPA from complex mixtures, allowing for its precise quantification and identification.
Cromatografía Líquida de Alta Eficacia (HPLC) con Detección por Espectrometría de Masas (MS)
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for the analysis of streptomycin (B1217042). nih.gov This combination, particularly LC-MS/MS, has become a widespread method for detecting drugs in complex matrices due to its high sensitivity and selectivity. rsc.org
Reversed-phase liquid chromatography is the most commonly used HPLC method for the bioanalysis of aminoglycosides. nih.gov However, due to the highly polar nature of streptomycin, retaining it on conventional reversed-phase columns can be challenging. To overcome this, techniques like ion-pair chromatography or Hydrophilic Interaction Chromatography (HILIC) are employed. waters.comresearchgate.net HILIC is a variation of normal-phase chromatography that is well-suited for polar compounds that are unretained by conventional reversed-phase HPLC. waters.com
LC-MS/MS methods have been developed for the simultaneous analysis of multiple aminoglycosides, including streptomycin, in various samples. rsc.orgmdpi.com These methods often utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity for both quantification and confirmation of the analyte. waters.comsciex.com The selection of appropriate precursor and product ions is crucial for the specificity of the analysis. rsc.org
Sample preparation is a critical step in the analysis of streptomycin from biological matrices. A simple extraction followed by a clean-up step, often using solid-phase extraction (SPE) cartridges like weak cation exchange or hydrophilic-lipophilic-balanced (HLB) cartridges, is typically performed to remove interfering substances. waters.comrsc.orgmdpi.com
| Parameter | HPLC-MS/MS Method for Streptomycin | Reference |
| Chromatography | Reversed-phase or HILIC | nih.govwaters.comresearchgate.net |
| Column | C18 or specialized HILIC columns | rsc.orgmdpi.comchromatographyonline.com |
| Mobile Phase | Often a ternary mixture (e.g., acetonitrile:water:formic acid) | rsc.org |
| Ionization | Heated Electrospray Ionization (H-ESI) in positive mode | rsc.orgchromatographyonline.com |
| Detection | Tandem Mass Spectrometry (MS/MS) in MRM mode | waters.comsciex.com |
| Sample Preparation | SPE (e.g., weak cation exchange, HLB) | waters.comrsc.orgmdpi.com |
Cromatografía de Gases-Espectrometría de Masas (GC-MS) para la Caracterización de Metabolitos
Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for identifying and characterizing metabolites, including those from Streptomyces species, which are known producers of a wide array of bioactive compounds. innovareacademics.in While LC-MS is more common for large, non-volatile molecules like streptomycin itself, GC-MS is highly effective for analyzing smaller, volatile or semi-volatile metabolites that can be derivatized to increase their volatility.
In metabolomics studies, GC-MS provides high-resolution separation and sensitive detection, making it a powerful tool for obtaining "metabolite profiles" from biological extracts. nih.gov The process typically involves extracting metabolites from a sample, derivatizing them to make them suitable for GC analysis, and then separating and identifying them based on their retention time and mass spectrum. innovareacademics.in The mass spectrum provides a molecular fingerprint of the compound, which can be compared to spectral libraries for identification. innovareacademics.in
The combination of GC-MS with other analytical techniques, such as two-dimensional gas chromatography-mass spectrometry, can provide even greater resolving power for complex metabolite mixtures. nih.gov This approach has been used to identify biomarkers for various conditions and to characterize the metabolic capabilities of microorganisms. nih.govresearchgate.netsciresjournals.com
| Technique | Application in Metabolite Characterization | Key Features | Reference |
| GC-MS | Identification of bioactive metabolites from Streptomyces. | High separation efficiency for volatile/derivatized compounds, provides mass spectra for identification. | innovareacademics.in |
| Metabolomics | Generation of "metabolite profiles" for disease diagnosis and pathway analysis. | Comprehensive analysis of small molecules in a biological system. | nih.gov |
Técnicas Espectroscópicas para la Caracterización Molecular
Spectroscopic methods are indispensable for probing the molecular structure of Streptomicina CEPA and its interactions with biological targets.
Espectrofotometría UV-Vis en Ensayos de Unión
UV-Visible (UV-Vis) absorption spectroscopy is a widely used technique for analyzing organic compounds that contain chromophores—functional groups that absorb ultraviolet and visible light. msstate.edu Streptomycin itself has absorption maxima that can be detected in concentrated solutions. farmaciajournal.com
In binding assays, UV-Vis spectroscopy can be used to monitor the interaction between streptomycin and its target molecules. For instance, changes in the UV-Vis absorption spectrum, such as hypochromism (a decrease in absorbance) or a red or blue shift in the maximum wavelength, can indicate the formation of a complex. nih.gov Studies have used this technique to investigate the binding of streptomycin to various molecules, including G-quadruplex DNA motifs found in Mycobacterium tuberculosis. nih.gov In these studies, the interaction of streptomycin with the G-quadruplex DNA resulted in a hypochromic shift, providing evidence of binding. nih.gov
UV-Vis spectroscopy is also employed in competitive binding assays. For example, the interaction between streptomycin and bovine serum albumin (BSA) has been studied using a dye as a probe. tsijournals.com Changes in the absorption spectrum of the dye upon the addition of streptomycin can reveal details about the binding competition. tsijournals.com
| Interaction Studied | Observed Spectral Change | Conclusion | Reference |
| Streptomycin & Mtb-PGQ | Hypochromic shift | Evidence of binding interaction | nih.gov |
| Streptomycin & Congo Red | Hypsochromic shift | Formation of an ionic association complex | farmaciajournal.com |
| Streptomycin & BSA (competitive) | Changes in probe's absorption spectrum | Competitive binding for the same site | tsijournals.com |
Espectroscopia de Fluorescencia para Sondear Interacciones de Estreptomicina CEPA
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of molecules to proteins and other macromolecules. nih.gov It can provide information about binding constants, the number of binding sites, and the forces involved in the interaction. nih.gov
The intrinsic fluorescence of proteins, often due to tryptophan residues, can be quenched or enhanced upon the binding of a ligand like streptomycin. tsijournals.comresearchgate.net However, in some cases, the binding of streptomycin to a protein like bovine serum albumin (BSA) may not cause a significant change in its intrinsic fluorescence. tsijournals.com In such situations, fluorescent probes can be used. tsijournals.com A fluorescent probe is a molecule that binds to the protein and whose fluorescence is sensitive to its environment. When streptomycin competes with the probe for the same binding site, the fluorescence of the probe can be restored, indicating a competitive binding interaction. tsijournals.com
Fluorescence spectroscopy has been successfully used to study the binding of streptomycin to the ribosome, its primary cellular target. nih.gov By introducing a fluorescent label near the streptomycin-binding site on the ribosomal protein S12, researchers were able to monitor the binding of the antibiotic by observing the quenching of the fluorophore's fluorescence. nih.govresearchgate.net This method allowed for the determination of the dissociation constant (Kd) for the streptomycin-ribosome complex, which was in good agreement with values obtained by other techniques. nih.gov
| Interaction | Fluorescence Method | Key Finding | Reference |
| Streptomycin & NDM-1 Protein | Intrinsic fluorescence quenching | Spontaneous binding with an association constant of ~10⁴ M⁻¹ | nih.gov |
| Streptomycin & Bovine Serum Albumin | Fluorescence probe displacement | Competitive binding with the probe Eosin Y | tsijournals.com |
| Streptomycin & 30S Ribosomal Subunit | Labeled protein S12 fluorescence quenching | Determined dissociation constant (Kd) of 0.7–3.2 µM | nih.gov |
Marcaje Isotópico y Rastreo en la Elucidación de Vías Biosintéticas
Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms and elucidate complex biosynthetic pathways. By introducing molecules enriched with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ¹⁵N, ²H) into a biological system, researchers can follow the incorporation of these labeled atoms into the final product, such as streptomycin. researchgate.netnih.gov
The biosynthesis of the streptose (B1236354) moiety of streptomycin by Streptomyces griseus has been extensively studied using ¹⁴C-labeled glucose. researchgate.netnih.gov By administering glucose labeled at different carbon positions and then degrading the isolated streptomycin to determine the position of the ¹⁴C label within the streptose molecule, researchers have been able to deduce the intricate rearrangement of the glucose carbon skeleton that leads to the formation of this branched-chain sugar. researchgate.netnih.gov These studies revealed that the formyl group of streptose originates from C-3 of glucose. nih.gov
More advanced techniques combine stable isotope tracing with mass spectrometry (LC-MS/MS or GC-MS) for metabolic flux analysis. creative-proteomics.comelifesciences.org This approach allows for the simultaneous monitoring of multiple intermediates in a biosynthetic pathway, providing a more dynamic and quantitative understanding of metabolic fluxes and pathway bifurcations. elifesciences.org
| Labeled Precursor | Organism | Key Finding about Streptomycin Biosynthesis | Reference |
| D-[3,4-¹⁴C₂]glucose | Streptomyces griseus | The C-3' branch carbon atom of L-streptose arises from C-3 of D-glucose. | nih.gov |
| D-[1-¹⁴C]glucose, D-[6-¹⁴C]glucose | Streptomyces griseus | Confirmed the pathway of streptose synthesis from glucose involves a carbon-carbon rearrangement. | researchgate.net |
Bioassays and Reporter Gene Systems for the Mechanistic Investigation of this compound
Bioassays and reporter gene systems represent powerful advanced analytical tools for the detailed mechanistic investigation of antibiotics like streptomycin. These techniques move beyond simple antimicrobial susceptibility testing to provide nuanced insights into the specific molecular interactions and cellular consequences of antibiotic activity. They are crucial for understanding the primary mechanism of action—the inhibition of protein synthesis—as well as secondary effects and the emergence of resistance.
At its core, streptomycin functions by binding to the 16S rRNA component of the 30S ribosomal subunit in bacteria. wikipedia.orgdrugbank.com This interaction disrupts the initiation of protein synthesis and causes misreading of the mRNA codon, leading to the production of non-functional proteins and ultimately, cell death. wikipedia.org Bioassays and reporter systems allow researchers to dissect these processes with high sensitivity and specificity.
Bioassays for Mechanistic Analysis
A variety of bioassays are employed to characterize the effects of streptomycin. These range from whole-cell assays to sophisticated in vitro systems that isolate specific molecular events.
In Vitro Translation Inhibition Assays: These cell-free assays directly measure the impact of an antibiotic on protein synthesis. By combining ribosomes, mRNA, amino acids, and other necessary factors in a test tube, researchers can quantify the amount of protein produced in the presence and absence of streptomycin. The results from these assays provide direct evidence of ribosomal inhibition and can be used to compare the potency of different aminoglycosides. nih.gov Studies have shown that streptomycin's inhibitory effect is more pronounced on the function of exogenous messenger RNA that must initiate new polypeptide chains compared to endogenous mRNA already engaged with ribosomes. nih.gov
Ribosome Binding Assays: To confirm the physical interaction between streptomycin and its target, ribosome binding assays are utilized. One such method involves inserting a fluorescent label into a ribosomal protein, such as S12, which is located near the antibiotic's binding site. mdpi.com The binding of streptomycin alters the fluorophore's environment, causing a detectable change in fluorescence, which allows for the measurement of binding affinity and dissociation constants. mdpi.com
Membrane Integrity and Permeability Assays: While ribosome inhibition is the primary mechanism, downstream effects include damage to the bacterial cell membrane. Bioassays using fluorescent dyes that are sensitive to membrane potential or integrity can quantify this secondary damage. For instance, carvacrol, when combined with streptomycin, was shown to increase the permeability of the cytoplasmic membrane in Pectobacterium carotovorum. mdpi.com
Enzyme Activity Assays: In the context of antibiotic resistance, bioassays can characterize enzymes that inactivate streptomycin. For example, a malachite green-based adenylation assay was used to confirm the function of streptomycin adenylyltransferase (SMATase) from Serratia marcescens. mdpi.com The assay detects the release of phosphate (B84403) during the ATP-dependent adenylation of streptomycin, providing a quantitative measure of the resistance enzyme's activity. mdpi.com
Interactive Data Table 1: Selected Bioassays for Mechanistic Studies of Streptomycin Users can filter and sort this table based on the assay type, principle, and the specific mechanistic insight provided.
| Bioassay Type | Principle | Mechanistic Insight | Reference(s) |
| In Vitro Translation | Measures protein synthesis in a cell-free system using components like ribosomes and mRNA. | Directly quantifies the inhibition of protein synthesis; allows for comparison of potency. | nih.gov |
| Fluorescent Ribosome Binding | A fluorescent label on a ribosomal protein (e.g., S12) changes its signal upon antibiotic binding. | Confirms physical interaction with the ribosome; allows measurement of binding constants (affinity). | mdpi.com |
| Time-Kill Curve Analysis | Measures the rate of bacterial cell death over time upon exposure to the antibiotic. | Determines bactericidal activity and can reveal synergistic or antagonistic interactions with other compounds. | mdpi.com |
| Malachite Green Adenylation Assay | Detects free phosphate released during the enzymatic adenylation (inactivation) of streptomycin. | Characterizes the function and activity of specific antibiotic resistance enzymes (e.g., adenylyltransferases). | mdpi.com |
| Toe-Printing Assay | Reverse transcriptase is used to map the exact position of a drug-stalled ribosome on an mRNA template. | Identifies the step of protein synthesis that is inhibited (e.g., initiation, elongation). Streptomycin is known to suppress all reverse transcriptase stops. | mdpi.com |
Reporter Gene Systems
Reporter gene systems are genetically engineered tools that provide a measurable signal in response to a specific cellular event. thermofisher.com For studying streptomycin, these systems are typically designed to report on the activation of stress response pathways or the direct inhibition of protein synthesis. mdpi.com
Stress Response Reporters: The disruption of protein synthesis by streptomycin induces various cellular stress responses, such as the heat shock response. By fusing the promoter of a stress-induced gene, like ibpA (a small heat shock protein), to a reporter gene such as lacZ (which encodes β-galactosidase), researchers can monitor the cellular stress caused by the antibiotic. mdpi.com The expression of the ibpA::lacZ fusion has been shown to be induced by aminoglycosides, including streptomycin, providing a clear signal of their activity within the cell. mdpi.com
Orthogonal Ribosome-Controlled Reporters: A more sophisticated approach involves the use of an engineered orthogonal ribosome (O-ribosome) system. nih.gov In these engineered E. coli strains, a reporter gene like Green Fluorescent Protein (gfp) is exclusively translated by O-ribosomes, which are resistant to the antibiotic being studied, while the native ribosomes remain sensitive. A second control element ensures that the reporter is only expressed when the native ribosomes are inhibited by an antibiotic like streptomycin. nih.gov This creates a highly specific, "turn-on" system where a fluorescent signal is produced only when the drug successfully inhibits its target, providing a sensitive and quantitative measure of ribosome inhibition in living bacteria. nih.gov
Interactive Data Table 2: Examples of Reporter Gene Systems for Streptomycin Research This interactive table allows users to explore different reporter systems, their genetic constructs, and how they respond to streptomycin.
| Reporter System | Genetic Construct | Principle of Detection | Observed Result with Streptomycin | Reference(s) |
| Heat Shock Reporter | ibpA promoter fused to lacZ gene (ibpA::lacZ) | Streptomycin-induced protein misfolding triggers the heat shock response, activating the ibpA promoter. | Induction of β-galactosidase activity, indicating cellular stress. | mdpi.com |
| Protein Synthesis Reporter | Luciferase gene (luc) under a constitutive promoter. | Inhibition of overall protein synthesis by streptomycin leads to a decrease in the production of the luciferase enzyme. | Real-time decrease in bioluminescence upon addition of the antibiotic. | mdpi.com |
| Orthogonal Ribosome Reporter | Green Fluorescent Protein (gfp) gene controlled by an aminoglycoside-resistant orthogonal ribosome. | Inhibition of the native bacterial ribosomes by streptomycin triggers the expression of GFP by the orthogonal system. | Dose-dependent increase in fluorescence, quantifying ribosome inhibition. | nih.gov |
Investigación Académica Ecológica Y Ambiental De Estreptomicina Cepa
Occurrence and Fate of Streptomycin (B1217042) CEPA in Environmental Reservoirs (e.g., soil, water in contexts of research)
Streptomycin, an aminoglycoside antibiotic, enters environmental compartments such as soil and water primarily through agricultural applications and wastewater discharge. Its persistence and mobility in these reservoirs are influenced by a variety of physicochemical and biological factors.
In terrestrial environments, streptomycin exhibits strong adsorption to soil particles, particularly clay and organic matter, which limits its mobility and bioavailability. This adsorption is pH-dependent, with greater binding occurring at lower pH values. The degradation of streptomycin in soil is primarily a biological process, with a half-life that can vary significantly depending on environmental conditions such as temperature and pH. For instance, studies have shown that the degradation of streptomycin is slower at lower temperatures. One study demonstrated that the half-life of streptomycin in soil increased as the pH rose. researchgate.net
In aquatic environments, the degradation of streptomycin is influenced by factors including light, pH, and temperature. Photodegradation can contribute to its breakdown in sunlit surface waters. Similar to soil, temperature plays a crucial role in the degradation kinetics in water, with higher temperatures generally leading to faster degradation rates. Research has shown that the half-life of streptomycin in water decreases significantly as the temperature increases. nih.gov For example, one study reported a half-life of 103.4 days at 15°C, which decreased to 30.9 days at 40°C. nih.gov The presence of certain ions and dissolved organic matter can also affect its persistence in aquatic systems. nih.gov
Table 1: Degradation Half-Life of Streptomycin in Soil under Different Conditions
| Soil Type | pH | Temperature (°C) | Half-life (days) | Reference |
| Field Soil | 5.5 | 23.0 | 22.1 | researchgate.net |
| Field Soil | 6.8 | 23.0 | 25.6 | researchgate.net |
| Rice Paddy Soil | 5.5 | 23.0 | 63.2 | researchgate.net |
| Rice Paddy Soil | 6.8 | 23.0 | 51.5 | researchgate.net |
| Field Soil | 1.8 | - | - | researchgate.net |
| Field Soil | 31.2 | - | - | researchgate.net |
Table 2: Degradation Half-Life of Streptomycin in Water at Different Temperatures
| Temperature (°C) | Half-life (days) | Reference |
| 15 | 103.4 | nih.gov |
| 40 | 30.9 | nih.gov |
Role of Streptomycin CEPA in the Environmental Resistome (Academic Perspective on the Dissemination of Resistance Genes)
The introduction of streptomycin into the environment is a significant factor contributing to the environmental resistome, which is the collection of all antibiotic resistance genes in a particular environment. The presence of streptomycin can exert selective pressure on microbial populations, favoring the survival and proliferation of bacteria that harbor resistance genes.
Streptomycin resistance genes, such as strA and strB, which encode for aminoglycoside phosphotransferases, are commonly found in soil bacteria. nih.gov Research has shown that the application of streptomycin in agricultural settings, such as apple orchards, can lead to an increased prevalence of these resistance genes in the soil microbial community. researchgate.net However, some studies have found that the abundance of these genes was not significantly greater in streptomycin-treated soils compared to non-treated soils, suggesting a complex relationship between streptomycin use and the environmental resistome. nih.gov
The dissemination of these resistance genes can occur through horizontal gene transfer, a process where genetic material is exchanged between different bacteria. This can lead to the spread of resistance to a wider range of microorganisms, including potentially pathogenic bacteria. The presence of streptomycin resistance genes has been detected in various soil types, including those with and without a history of streptomycin application, indicating that these genes can be a natural component of the soil microbiome. nih.gov
Table 3: Prevalence of Streptomycin Resistance Genes in Different Soil Environments
| Soil Environment | Resistance Gene | Prevalence | Reference |
| Agricultural soil with streptomycin application | strA | Higher in treated soil | researchgate.net |
| Agricultural soil without streptomycin application | strA | Present | researchgate.net |
| Manure-amended soil | aadA | Detected | nih.gov |
| Forest soil | strB | Detected | nih.gov |
Impact of Streptomycin CEPA on the Dynamics of the Community Microbiana in Ambientes Controlados
For example, studies conducted in apple orchards have shown that the use of streptomycin for disease control did not significantly alter the bacterial diversity or the abundance of major bacterial taxa in the soil. researchgate.net High-throughput sequencing of 16S rRNA genes from soil samples taken before and after streptomycin application revealed no significant changes in the bacterial communities. researchgate.net
Conversely, some studies suggest that streptomycin can have a selective effect on certain bacterial populations. For instance, it has been observed that the application of streptomycin can provide a selective advantage for intrinsically resistant bacteria such as Pseudomonas, Burkholderia, and Stenotrophomonas. researchgate.net However, other research did not find a significant increase in the abundance of these genera following streptomycin use. researchgate.net
The impact of streptomycin on microbial community dynamics is likely influenced by a range of factors, including the concentration of the antibiotic, the duration of exposure, and the specific characteristics of the microbial community and the environment.
Table 4: Effect of Streptomycin on Soil Bacterial Diversity Indices
| Treatment | Shannon Diversity Index | Simpson's Diversity Index | Pielou's Evenness Index | Reference |
| Streptomycin-sprayed orchard | Similar to non-sprayed | Similar to non-sprayed | Similar to non-sprayed | nih.gov |
| Non-sprayed orchard | Similar to sprayed | Similar to sprayed | Similar to sprayed | nih.gov |
Microorganismos Productores de Estreptomicina CEPA en Ecosistemas Naturales: Investigación sobre la Ecología de Streptomyces
Streptomycin is naturally produced by certain species of soil-dwelling bacteria belonging to the genus Streptomyces, most notably Streptomyces griseus. wikipedia.org These microorganisms are ubiquitous in terrestrial ecosystems and play a crucial role in nutrient cycling and organic matter decomposition.
The production of streptomycin and other antibiotics by Streptomyces is thought to be a mechanism for competing with other microorganisms for resources in the complex soil environment. researchgate.net These secondary metabolites can inhibit the growth of competing bacteria and fungi, thereby giving the producing organism a competitive advantage.
The ecology of Streptomyces is complex and influenced by various environmental factors. They are known to form symbiotic relationships with plants and insects, where the production of antibiotics can provide protection against pathogens. nih.gov Streptomyces griseus strains have been isolated from diverse environments, including deep-sea sediments and coastal sand dunes, suggesting their adaptability to a wide range of ecological niches. wikipedia.org Recent research indicates that different strains of S. griseus may be undergoing ecology-specific evolution, leading to genetic variations adapted to their particular environment. wikipedia.org
The study of the ecology of streptomycin-producing microorganisms is essential for understanding the natural role of this antibiotic in ecosystems and for discovering new bioactive compounds.
Direcciones Futuras Y Avenidas De Investigación Emergentes Para Estreptomicina Cepa
Development of New Research Tools and Probes for Streptomycin (B1217042) Studies
Advancing the understanding of streptomycin's mechanisms of action and resistance requires sophisticated research tools. Current research is focused on creating novel probes and assays to investigate the drug's interaction with its bacterial targets at a molecular level.
One promising area is the development of fluorescent probes . Researchers have proposed designing oligonucleotide anti-sense probes with distinct fluorescent signals that specifically target two conserved regions of 16S rRNA: the streptomycin-binding site and a sequence for Mycobacterium species identification. nih.gov Co-localization of these signals would indicate the presence of streptomycin-sensitive bacteria, while the absence of a signal at the binding site could signify a mutation conferring resistance. nih.gov This approach offers a potential pathway for culture-free and gene-amplification-independent detection of resistance. nih.gov Other fluorescent probes are being designed to label essential bacterial proteins, which can help in screening for new antibiotics and understanding their mechanisms of action. technologypublisher.com
Another key strategy involves the synthesis of streptomycin derivatives that can act as research tools. Scientists have successfully synthesized nitroguaiacol ether derivatives of streptomycin. researchgate.net These derivatives retain biological activity but are also photoreactive, allowing them to be used as streptomycin analogs in photoaffinity labeling experiments. This technique is instrumental in identifying the specific macromolecular structures that interact with the antibiotic, providing deeper insights into its mode of action. researchgate.net
Furthermore, the advancement of molecular tools continues to aid in the characterization of resistance mechanisms. Techniques like PCR, DNA microarrays, and whole-genome sequencing are crucial for detecting the genes and specific mutations associated with streptomycin resistance. nih.govasm.org For instance, molecular analysis of the rpsL, rrs, and gidB genes in clinical isolates of M. tuberculosis helps determine the prevalence of mutations linked to resistance. mdpi.com These genetic tools, supported by growing online databases, are essential for epidemiological studies tracking the spread of resistant strains. nih.gov
| Research Tool | Application in Streptomycin Studies | Potential Impact |
| Fluorescent Probes | Real-time detection of streptomycin binding to 16S rRNA and identification of resistance mutations. nih.gov | Rapid, culture-free diagnostics for streptomycin sensitivity. |
| Photoreactive Derivatives | Photoaffinity labeling to identify molecular targets and interaction sites of streptomycin. researchgate.net | Deeper understanding of the antibiotic's mechanism of action. |
| Molecular Diagnostics (PCR, Sequencing) | Identification of specific genes (rpsL, rrs, gidB) and mutations responsible for resistance. nih.govmdpi.com | Accurate tracking of resistance patterns and informing treatment strategies. |
Exploration of Synergistic Interactions with Other Antimicrobial Compounds (Mechanistic Investigation)
In an era of increasing drug resistance, combining streptomycin with other compounds to create synergistic effects is a critical research avenue. Mechanistic studies aim to understand how these combinations overcome resistance and enhance antibacterial activity.
A notable example is the synergy between streptomycin and β-lactam antibiotics like cefotaxime . Research on CTX-M-15 β-lactamase-producing bacteria has shown that streptomycin can induce conformational changes in the β-lactamase enzyme. frontiersin.org This structural alteration reduces the enzyme's ability to bind to and hydrolyze cefotaxime, thereby restoring the β-lactam's effectiveness and allowing it to inhibit the bacterial cell. frontiersin.org
Similarly, studies have investigated the combination of streptomycin with carbapenems against Pseudomonas aeruginosa. The mechanism behind this synergy involves the disruption of the bacterial outer membrane. asm.org Aminoglycosides like streptomycin permeabilize the outer membrane, which facilitates the entry of carbapenems into the cell, leading to enhanced bacterial killing and the suppression of resistance development to both drugs. asm.org
Research has also extended to combinations with non-traditional agents. A study exploring the synergy between streptomycin and an alcohol extract from Chimonanthus salicifolius S. Y. Hu. leaves found that the combination effectively damaged the bacterial cell membrane, leading to the leakage of cytoplasm. nih.gov The extract also appeared to inhibit total protein synthesis, complementing streptomycin's primary mechanism of action. nih.gov
| Compound Combination | Investigated Mechanism of Synergy | Target Organism(s) |
| Streptomycin + Cefotaxime | Streptomycin induces conformational changes in the CTX-M-15 β-lactamase, reducing its hydrolytic efficiency. frontiersin.org | Enterobacteriaceae (e.g., E. cloacae) |
| Streptomycin + Carbapenems | Streptomycin enhances the permeabilization of the bacterial outer membrane, facilitating carbapenem entry. asm.org | Pseudomonas aeruginosa |
| Streptomycin + Plant Extracts | The combination damages the cell membrane, inhibits protein synthesis, and disrupts phosphorus metabolism. nih.gov | Escherichia coli, Staphylococcus aureus |
Applications of Artificial Intelligence and Machine Learning in Streptomycin Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing antibiotic research by accelerating the discovery of new compounds and predicting resistance patterns. These technologies represent a paradigm shift for legacy antibiotics like streptomycin, offering new ways to overcome existing challenges. hh-publisher.comhh-publisher.com
A crucial application of ML is the prediction of antibiotic resistance . By analyzing large datasets of patient, microbiological, and genomic data, ML algorithms can predict the susceptibility of a bacterial strain to streptomycin. nih.govmdpi.com This approach can serve as a clinical decision support tool, helping to guide empirical antibiotic therapy before traditional susceptibility test results are available. nih.gov Furthermore, ML frameworks can interrogate whole-genome sequencing data to identify not only known resistance genes but also novel genetic factors that may contribute to streptomycin resistance. oup.com
| AI/ML Application | Description | Relevance to Streptomycin |
| New Compound Discovery | Deep learning models are trained to screen vast chemical libraries for molecules with predicted antibacterial activity. mit.edunih.gov | Identification of novel streptomycin derivatives or molecules that synergize with streptomycin. |
| Resistance Prediction | ML algorithms analyze clinical and genomic data to predict whether a pathogen will be resistant or susceptible to an antibiotic. nih.govmdpi.combiorxiv.org | Provides rapid, patient-level predictions to guide effective treatment and combat resistance. |
| Gene Identification | ML frameworks rank the importance of genes in discriminating between resistant and susceptible phenotypes. oup.com | Discovery of previously unknown genes and mechanisms underlying streptomycin resistance. |
Biotechnological Innovations for the Improved Production of Streptomycin or the Synthesis of Derivatives (Research Focus)
Biotechnology offers powerful tools to enhance the production of streptomycin and to create novel derivatives with improved properties. The research focus is on optimizing the producing organism, Streptomyces griseus, through metabolic engineering and developing new synthetic pathways.
Metabolic engineering of Streptomyces species is a key strategy for increasing antibiotic yields. nih.govresearchgate.net This involves modifying the bacterium's metabolic pathways to channel more precursors towards the synthesis of the desired compound. taylorfrancis.commanchester.ac.uk For streptomycin, this could involve upregulating key biosynthetic genes, silencing competing metabolic pathways that divert resources, and optimizing the life cycle of the organism to favor secondary metabolite production. researchgate.netuni-saarland.de Advances in genetic tools like CRISPR have made these targeted modifications more efficient. nih.gov
Optimizing fermentation conditions also remains a vital area of research. The production of streptomycin is a complex process that occurs in distinct phases, influenced by factors like nutrient availability (glucose, ammonia), pH, aeration, and agitation. slideshare.netslideshare.net Biotechnological research aims to fine-tune these parameters and develop advanced bioreactor designs to maximize the yield and efficiency of the fermentation process. nih.gov
Furthermore, there is a strong research interest in the synthesis of novel streptomycin derivatives . Chemical and enzymatic methods are being explored to modify the core streptomycin molecule. jpmsonline.comgoogle.com The goal is to create new analogs that may have enhanced activity against resistant strains, a broader spectrum of activity, or improved pharmacological properties. For example, new derivatives have been synthesized that show moderate inhibitory activity against bacteria that the parent streptomycin does not inhibit. jpmsonline.com
Global Health Research Initiatives Pertaining to Antimicrobial Resistance and Streptomycin (Broad academic context, not clinical trials)
The global threat of antimicrobial resistance (AMR) has spurred numerous international research initiatives. These programs operate in a broad academic context, aiming to generate the evidence needed to inform policy, guide research and development, and coordinate a global response, which is highly relevant for older antibiotics like streptomycin.
The World Health Organization (WHO) has established a global research agenda for AMR in human health, which prioritizes 40 research topics to be addressed by 2030. who.intwho.intnih.gov This agenda serves as a guide for researchers, funders, and policymakers, focusing on the WHO's priority pathogens, including drug-resistant Mycobacterium tuberculosis, for which streptomycin has historically been a treatment. who.int The agenda emphasizes the need for research in low- and middle-income countries, which are disproportionately affected by AMR. who.intgardp.org
Organizations like the Global Antibiotic Research and Development Partnership (GARDP) work to develop and deliver new treatments for serious bacterial infections, focusing on areas where resistance is high. gardp.org While often centered on new drug discovery, these initiatives also inform the strategic use and preservation of existing antibiotics. The research priorities include improving diagnostics, understanding resistance mechanisms, and optimizing the use of all antimicrobial medicines.
Academic research within this global context investigates the spread of resistance genes and the evolution of resistant strains. researchgate.net For streptomycin, this includes molecular analyses of resistance in clinical isolates from different parts of the world to understand how resistance develops and disseminates. nih.gov This broad research is crucial for developing global and national strategies to contain AMR and ensure that essential antibiotics like streptomycin can continue to be used effectively where appropriate. dovepress.com
Q & A
Q. How can researchers align this compound studies with ethical guidelines for antimicrobial resistance (AMR) research?
- Methodological Answer :
- Risk Assessment : Classify work under CDC/NIH biosafety levels (BSL-2+ for resistant strains).
- Data Transparency : Share AMR gene sequences in public databases (e.g., NCBI) with contextual metadata.
- Collaboration : Engage public health agencies early to ensure translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
